molecular formula C19H20F3N7O7S3 B8082011 EG00229

EG00229

Cat. No.: B8082011
M. Wt: 611.6 g/mol
InChI Key: ZYQBITUOSRZDTG-UHFFFAOYSA-N
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Description

EG00229 is a useful research compound. Its molecular formula is C19H20F3N7O7S3 and its molecular weight is 611.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBITUOSRZDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EG00229

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). By selectively binding to the b1 domain of NRP1, this compound effectively inhibits the interaction between VEGF-A and NRP1. This blockade disrupts downstream signaling cascades crucial for angiogenesis and tumor progression, notably the phosphorylation of VEGF Receptor 2 (VEGFR2). Furthermore, this compound has been shown to modulate Transforming Growth Factor-beta (TGFβ) signaling, presenting a multi-faceted mechanism of action with therapeutic potential in oncology. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols associated with this compound.

Core Mechanism of Action: Targeting the VEGF-A/NRP1 Axis

This compound functions as a competitive inhibitor at the VEGF-A binding site on the b1 domain of NRP1.[1][2] This interaction has been confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography.[1] The binding of this compound to NRP1 sterically hinders the binding of VEGF-A, a critical growth factor involved in angiogenesis, the formation of new blood vessels.[1][2]

The NRP1 co-receptor enhances the signaling of VEGF-A through its primary receptor, VEGFR2. By preventing VEGF-A from binding to NRP1, this compound attenuates the potentiation of VEGFR2 signaling.[1] A key downstream effect of this inhibition is the reduction of VEGF-A-stimulated tyrosine phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).[1] This reduction in VEGFR2 activation leads to the inhibition of endothelial cell migration, a critical step in angiogenesis.[1]

Signaling Pathway: VEGF-A/NRP1 Inhibition by this compound

VEGF_NRP1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 Binds to b1 domain This compound This compound This compound->NRP1 Inhibits Binding VEGFR2 VEGFR2 NRP1->VEGFR2 Potentiates pVEGFR2 p-VEGFR2 (Tyr1175) VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis (Cell Migration, Proliferation) pVEGFR2->Angiogenesis Promotes TGFb_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR Binds SMAD3 SMAD3 TGFbR->SMAD3 Activates AKT AKT TGFbR->AKT Activates GeneTranscription Gene Transcription (Immune Suppression) SMAD3->GeneTranscription AKT->GeneTranscription EG00229_int This compound EG00229_int->SMAD3 Blocks EG00229_int->AKT Blocks VEGFR2_ELISA_Workflow A 1. Culture HUVECs to confluence B 2. Pre-treat with this compound (30 min) A->B C 3. Stimulate with VEGF-A (5 min) B->C D 4. Lyse cells C->D E 5. Add lysate to coated plate D->E F 6. Incubate (2h at 37°C or O/N at 4°C) E->F G 7. Wash F->G H 8. Add detection antibody (1h at 37°C) G->H I 9. Wash H->I J 10. Add HRP-conjugated secondary Ab (30 min at 37°C) I->J K 11. Wash J->K L 12. Add TMB substrate (30 min at RT) K->L M 13. Add stop solution L->M N 14. Read absorbance at 450 nm M->N

References

The Molecular Basis of EG00229 Antagonism: A Technical Guide to the Neuropilin-1 Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule antagonist, EG00229, and its target, Neuropilin-1 (NRP1). NRP1 is a critical co-receptor in various signaling pathways, notably for vascular endothelial growth factor A (VEGF-A), and is implicated in angiogenesis, tumor progression, and immune responses.[1][2][3][4][5] this compound was one of the first small molecules developed to inhibit the interaction between VEGF-A and NRP1, paving the way for further drug discovery efforts in this area.[2][3][4] This document summarizes the quantitative binding data, details the experimental protocols used to characterize this interaction, and provides visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Binding to NRP1

The affinity and inhibitory potency of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its derivatives.

Assay Type Target Cell Line/System IC50 Reference
Inhibition of 125I-VEGF-A bindingNRP1Porcine Aortic Endothelial (PAE)/NRP1 cells8 µM[6]
Inhibition of bt-VEGF-A bindingPurified NRP1 b1 domainCell-free3 µM[6]
Inhibition of VEGF-A bindingNRP1Human Umbilical Vein Endothelial Cells (HUVECs)23 µM[6]
Inhibition of VEGF-A bindingNRP1A549 lung carcinoma cells~8 µM[6]
Inhibition of VEGF-A bindingNRP1DU145 prostate carcinoma cells~8 µM[6]

Table 1: Inhibitory Concentration (IC50) of this compound in various assays.

Compound Binding Affinity (KD) to NRP1-b1 domain (SPR) Reference
9a (unsubstituted precursor)14.43 ± 3.76 µM[1]
10a (morpholine extended analogue)3.76 ± 0.52 µM[1]
12a (nonfunctionalized piperidine)1.17 µM[1]

Table 2: Surface Plasmon Resonance (SPR) binding affinities for this compound analogues.

The this compound Binding Site and Mechanism of Action

This compound is designed to mimic the C-terminal arginine of VEGF-A165, which is crucial for its interaction with NRP1.[7] Structural studies, including X-ray crystallography and NMR spectroscopy, have confirmed that this compound binds to the b1 domain of NRP1, the same binding pocket as VEGF-A.[2][3][4][8] The crystal structure of this compound in complex with the human NRP1-b1 domain (PDB: 3I97) reveals the precise molecular interactions.[1][8] The arginine mimetic portion of this compound fits into a pocket on NRP1, with the guanidinium (B1211019) group forming key interactions.[1]

The binding of this compound to NRP1 competitively inhibits the binding of VEGF-A.[6] In endothelial cells, NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF Receptor 2 (VEGFR2) and subsequent signaling.[3] By blocking the VEGF-A binding site on NRP1, this compound attenuates VEGFR2 phosphorylation and downstream signaling cascades that promote cell migration and angiogenesis.[2][3][4]

G cluster_0 VEGF-A Signaling Pathway cluster_1 Inhibition by this compound VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 Binds VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds NRP1->VEGFR2 Enhances binding P-VEGFR2 VEGFR2 Phosphorylation VEGFR2->P-VEGFR2 Downstream Signaling Cell Migration, Angiogenesis P-VEGFR2->Downstream Signaling This compound This compound This compound->NRP1 Inhibits binding G cluster_workflow This compound Characterization Workflow Start Rational Design (Peptidomimetic) Binding_Assay Biophysical Binding Assays (SPR, NMR) Start->Binding_Assay Affinity Screening Structural_Analysis Structural Analysis (X-Ray Crystallography) Binding_Assay->Structural_Analysis Binding Mode Confirmation Functional_Assay Cellular Functional Assays (VEGFR2 Phosphorylation, Cell Migration) Structural_Analysis->Functional_Assay Mechanism of Action In_Vivo In Vivo Studies (Tumor Models) Functional_Assay->In_Vivo Efficacy Testing End Lead Compound In_Vivo->End

References

EG00229 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to EG00229: A Neuropilin-1 Antagonist

This compound is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It was the first small molecule ligand developed to inhibit the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1.[3][4] By selectively binding to the b1 domain of NRP1, this compound allosterically blocks the binding of VEGF-A, thereby modulating downstream signaling pathways involved in angiogenesis, tumor progression, and immune response.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound for researchers and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine.[2] The compound is often supplied as a trifluoroacetate (B77799) salt.[1][6]

PropertyValueSource
IUPAC Name (2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid[7]
CAS Number 1018927-63-3 (for parent compound)[2]
1210945-69-9 (for trifluoroacetate salt)[6][8]
Molecular Formula C17H19N7O5S3 (parent compound)[2]
C19H20F3N7O7S3 or C17H19N7O5S3.CF3CO2H (trifluoroacetate salt)[6][8]
Molecular Weight 497.57 g/mol (parent compound)[2]
611.60 g/mol (trifluoroacetate salt)[1][9]
SMILES O=S(C1=CC=CC2=NSN=C12)(NC3=C(C(N--INVALID-LINK--CCCNC(N)=N)=O)SC=C3)=O[2]
OC(=O)C(F)(F)F.NC(=N)NCCC--INVALID-LINK--C(O)=O (trifluoroacetate salt)[8]
InChI Key ZWWMEDURALZMEV-NSHDSACASA-N (parent compound)[2]
Purity ≥98% (HPLC)[2][6]
Solubility Soluble to 100 mM in DMSO and to 100 mM in 2eq. NaOH. Insoluble in H2O.[6][10]
Storage Store at -20°C, sealed and away from moisture.[1][2][6]

Pharmacological Profile

Mechanism of Action

This compound is a selective antagonist of the Neuropilin-1 (NRP1) receptor.[1] NRP1 is a co-receptor for various growth factors, most notably isoforms of VEGF-A.[5] The binding of VEGF-A's C-terminal domain to the b1 domain of NRP1 enhances the signaling cascade initiated by VEGF-A binding to its primary receptor, VEGFR2.[4] This enhanced signaling is crucial for angiogenesis and tumor development.[11]

This compound was specifically designed to interact with the VEGF-A binding pocket on the NRP1 b1 domain.[3][4] By occupying this site, it prevents the binding of VEGF-A to NRP1, thereby attenuating the potentiation of VEGFR2 signaling.[1][3] Importantly, this compound does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2]

VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds (b1 domain) VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds Complex VEGF-A / NRP1 / VEGFR2 Complex Formation NRP1->Complex Enhances VEGFR2->Complex This compound This compound This compound->NRP1 Inhibits Signaling Downstream Signaling (Angiogenesis, Migration, Tumor Growth) Complex->Signaling Promotes

Caption: this compound Mechanism of Action.
In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in a variety of experimental models. It inhibits VEGF-A binding, reduces downstream signaling, and affects cell behavior in vitro and in vivo.

Assay / ModelCell Line / SystemEndpointResult (IC50 / Effect)Source
VEGF-A BindingPurified NRP1 b1 domainInhibition of bt-VEGF-A bindingIC50 = 3 µM[1][8][9]
VEGF-A BindingPAE/NRP1 cellsInhibition of 125I-VEGF-A bindingIC50 = 8 µM[1][7][8]
VEGF-A BindingHUVECs (express NRP1, VEGFR1, VEGFR2)Inhibition of VEGF-A bindingIC50 = 23 µM[1][7][8]
VEGFR2 PhosphorylationHUVECsInhibition of VEGF-A induced phosphorylation34% max inhibition at 100 µM[7]
Cell ViabilityA549 lung carcinoma cellsReduction in cell viability (48h)Significant reduction at 10-100 µM[1][8]
Cell MigrationHUVECsAttenuation of VEGF-A induced migrationSignificant reduction[2][3]
Tumor GrowthNSG mice with ECS cellsReduction in tumor growth and vascularizationSubstantial reduction at 10 mg/kg (i.p.)[1][8]

Beyond its anti-angiogenic effects, this compound has been shown to block pro-tumorigenic M2 polarization in glioma-associated microglia and macrophages.[2] It also increases the chemosensitivity of A549 lung cancer cells to paclitaxel (B517696) (Taxol).[2][12] More recently, it was found to inhibit the binding of the SARS-CoV-2 S1 protein to NRP1, a host factor for the virus.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used to characterize this compound.

VEGF-A Binding Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the interaction between VEGF-A and the purified extracellular domain of NRP1.

  • Reagents : Purified recombinant NRP1 b1 domain, biotinylated VEGF-A (bt-VEGF-A), streptavidin-coated plates, assay buffer.

  • Procedure :

    • Streptavidin-coated 96-well plates are incubated with bt-VEGF-A to allow for capture.

    • Unbound bt-VEGF-A is washed away.

    • The purified NRP1 b1 domain is pre-incubated with varying concentrations of this compound.

    • The NRP1/EG00229 mixture is added to the wells containing the captured bt-VEGF-A.

    • After incubation, the plate is washed to remove unbound NRP1.

    • The amount of bound NRP1 is quantified using an anti-NRP1 antibody conjugated to a detection enzyme (e.g., HRP) followed by the addition of a substrate.

    • The signal is read on a plate reader, and IC50 values are calculated from the dose-response curve.

Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

  • Cell Line : A549 human lung carcinoma cells.[8]

  • Procedure :

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).[8]

    • Cells are incubated for a specified period, typically 48 hours.[1][8]

    • Cell viability is measured using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

    • The absorbance or fluorescence is measured, and the percentage of viable cells relative to an untreated control is calculated.

In Vivo Tumor Growth Study

This protocol evaluates the efficacy of this compound in a preclinical cancer model.

start Day 0: Implant ECS cells into NSG mice treatment Initiate Treatment: This compound (10 mg/kg) or Vehicle Control start->treatment dosing Administer i.p. 3 times per week for 4 weeks treatment->dosing monitoring Monitor tumor volume and body weight regularly dosing->monitoring end Day 28: Endpoint analysis (Tumor weight, vacularization) monitoring->end

Caption: Workflow for an In Vivo Tumor Xenograft Study.
  • Animal Model : 6-week old female NOD scid IL2 receptor gamma chain knockout (NSG) mice.[8]

  • Tumor Cell Implantation : Epidermal cancer stem cells (ECS) are implanted subcutaneously into the flanks of the mice.[8]

  • Treatment Protocol :

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg.[8]

    • The control group receives vehicle injections.

    • Injections are administered three times per week for a duration of four weeks.[8]

  • Endpoint Analysis :

    • Tumor growth is monitored regularly by caliper measurements.

    • At the end of the study, tumors are excised, weighed, and may be processed for histological analysis to assess vascularization.[1][8]

References

The Function of EG00229: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the small molecule Neuropilin-1 antagonist, EG00229, detailing its mechanism of action, effects on key signaling pathways, and its potential as a therapeutic agent.

This compound is a synthetically developed small molecule that functions as an antagonist of the Neuropilin-1 (NRP1) receptor.[1][2][3] It selectively interferes with the interaction between NRP1 and one of its primary ligands, Vascular Endothelial Growth Factor A (VEGF-A).[2][4][5] This inhibitory action underpins the multifaceted biological effects of this compound, which span anti-angiogenic, anti-tumor, and immunomodulatory activities.[1][6][7] This guide provides a comprehensive overview of the function of this compound, tailored for professionals in research and drug development.

Mechanism of Action

This compound exerts its effects by specifically binding to the b1 domain of NRP1, the same site that recognizes the C-terminal region of VEGF-A165.[4][5][8] This competitive inhibition prevents VEGF-A from binding to NRP1, thereby disrupting the formation of the NRP1/VEGFR-2 signaling complex.[5][6] Notably, this compound does not affect the binding of VEGF-A to its other receptors, VEGFR-1 and VEGFR-2, highlighting its specificity for the NRP1-mediated signaling axis.[2][3] The binding of this compound to NRP1 has been characterized by X-ray crystallography and NMR spectroscopy, providing a detailed understanding of the molecular interactions involved.[4][5][9]

Quantitative Data Summary

The inhibitory potency and biological effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Parameter Value Assay Conditions Cell Line/System
IC50 (bt-VEGF-A binding to NRP1 b1 domain) 3 µMPurified protein binding assayN/A
IC50 (125I-VEGF-A binding to NRP1) 8 µMWhole-cell binding assayPorcine Aortic Endothelial (PAE) cells expressing NRP1
IC50 (VEGF-A binding) 23 µMWhole-cell binding assayHuman Umbilical Vein Endothelial Cells (HUVECs)
IC50 (Thiophene-based scaffold precursor) 13 µMInhibition of VEGF-A165 binding to NRP1Not specified

Table 1: Inhibitory Concentrations (IC50) of this compound in various binding assays.[2][4][5]

Effect Concentration Assay Cell Line
Inhibition of VEGF-A induced VEGFR-2 phosphorylation 30 µM (50% inhibition)Western BlotHUVECs
Reduction in cell viability 0-100 µM (concentration-dependent)Cell viability assay (48 hours)A549 (lung carcinoma)
Inhibition of cell migration 100 µM (~34% reduction)Wound-healing assayHUVECs
Sensitization to chemotherapy (paclitaxel and 5-fluorouracil) Not specifiedCytotoxicity assayA549 (lung carcinoma)

Table 2: Functional effects of this compound in cellular assays.[1][2][4][10]

Key Signaling Pathways Modulated by this compound

This compound's antagonism of the NRP1-VEGF-A interaction leads to the modulation of several downstream signaling pathways critical for cancer progression and immune regulation.

VEGF Signaling and Angiogenesis

By preventing VEGF-A from binding to NRP1, this compound attenuates VEGFR-2 signaling, even though it doesn't directly bind to VEGFR-2.[1][5] This leads to a reduction in VEGF-A-induced VEGFR-2 tyrosine phosphorylation, a key step in the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[3][4]

VEGF_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Complex Formation pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pVEGFR2->Angiogenesis Activates

Caption: this compound inhibits VEGF-A-mediated angiogenesis.

TGF-β Signaling and Immune Modulation

Recent studies have revealed a role for this compound in modulating the transforming growth factor-beta (TGF-β) signaling pathway.[1] NRP1 can act as a co-receptor for TGF-β, and its interaction with TGF-β receptor 1 (TGFβR1) can activate SMAD2/3 signaling.[1] This pathway is implicated in the expansion of regulatory T-cells (Tregs), which suppress the anti-tumor immune response.[1] By blocking NRP1, this compound can reverse this immunosuppressive phenotype by inhibiting canonical TGF-β signaling through SMAD3/AKT.[1]

TGFB_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGFB TGF-β NRP1 NRP1 TGFB->NRP1 Binds This compound This compound This compound->NRP1 Inhibits TGFBR1 TGFβR1 NRP1->TGFBR1 Complex Formation SMAD3_AKT SMAD3 / AKT TGFBR1->SMAD3_AKT Activates Treg_Expansion Treg Expansion & Immune Suppression SMAD3_AKT->Treg_Expansion Promotes

Caption: this compound modulates TGF-β signaling to reduce immune suppression.

PI3K/Akt/mTOR Pathway and Radiation Resistance

In the context of non-small cell lung cancer (NSCLC), NRP1 has been implicated in resistance to radiation therapy.[11] The binding of VEGF-165 to NRP1 can activate the PI3K/Akt/mTOR pathway, which promotes cell proliferation and survival, thus contributing to radiation resistance.[11] this compound has been shown to decrease the expression of key proteins in this pathway (PI3K, p-AKT, and mTOR), suggesting it can reverse radiation resistance by inhibiting the NRP1-VEGF interaction.[11]

PI3K_AKT_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF165 VEGF-165 NRP1 NRP1 VEGF165->NRP1 Binds This compound This compound This compound->NRP1 Inhibits PI3K PI3K NRP1->PI3K Activates pAKT p-AKT PI3K->pAKT Activates mTOR mTOR pAKT->mTOR Activates Cell_Survival Cell Proliferation & Survival (Radiation Resistance) mTOR->Cell_Survival Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, potentially reversing radiation resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGF-A Binding Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of VEGF-A binding to NRP1.

Methodology:

  • Cell Culture: Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) are cultured in 24-well plates.[4][5]

  • Incubation with Inhibitor: Cells are incubated with varying concentrations of this compound (typically ranging from 0.1 to 100 µM).[4][5]

  • Addition of Labeled VEGF-A: A constant concentration of radiolabeled 125I-VEGF-A165 (e.g., 0.1 nM) is added to the wells.[4][5]

  • Incubation: The plates are incubated to allow for binding to occur.

  • Washing: Unbound 125I-VEGF-A165 is removed by washing the cells.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of a 100-fold excess of unlabeled VEGF-A.[5]

  • Data Analysis: The percentage of specific binding at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.[4][5]

VEGFR-2 Phosphorylation Assay

Objective: To assess the effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.

Methodology:

  • Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Cells are pre-incubated with this compound at various concentrations.

  • VEGF-A Stimulation: Cells are stimulated with a known concentration of VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.[1]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The intensity of the p-VEGFR-2 bands is quantified and normalized to a loading control (e.g., total VEGFR-2 or a housekeeping protein like actin). The percentage of inhibition by this compound is then calculated relative to the VEGF-A stimulated control.[1]

Cell Migration Assay (Wound-Healing Assay)

Objective: To evaluate the effect of this compound on endothelial cell migration.

Methodology:

  • Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.

  • Scratch Wound: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing VEGF-A (to stimulate migration) and different concentrations of this compound. A control group with VEGF-A alone is included.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).

  • Data Analysis: The area of the wound is measured at each time point. The rate of wound closure is calculated to determine the extent of cell migration. The inhibition of migration by this compound is expressed as a percentage of the migration in the VEGF-A treated control.[11]

Experimental_Workflow cluster_binding VEGF-A Binding Assay cluster_phos VEGFR-2 Phosphorylation Assay cluster_mig Cell Migration Assay b1 Culture PAE/NRP1 cells b2 Add this compound b1->b2 b3 Add 125I-VEGF-A b2->b3 b4 Measure bound radioactivity b3->b4 b5 Calculate IC50 b4->b5 p1 Culture & starve HUVECs p2 Add this compound p1->p2 p3 Stimulate with VEGF-A p2->p3 p4 Western Blot for p-VEGFR-2 p3->p4 p5 Quantify inhibition p4->p5 m1 Create wound in HUVEC monolayer m2 Add VEGF-A & this compound m1->m2 m3 Image wound closure over time m2->m3 m4 Measure migration rate m3->m4 m5 Quantify inhibition m4->m5

Caption: Workflow for key experiments to characterize this compound function.

Therapeutic Potential and Future Directions

The ability of this compound to inhibit angiogenesis, reduce tumor cell viability and migration, and modulate the tumor microenvironment makes it a promising candidate for cancer therapy.[1][6][7] Its capacity to enhance the efficacy of cytotoxic agents like paclitaxel (B517696) and 5-fluorouracil, as well as to potentially reverse radiation resistance, suggests its utility in combination therapies.[4][11][12] Furthermore, its immunomodulatory effects through the TGF-β pathway open up possibilities for its use in immuno-oncology.[1]

While this compound itself has been a valuable research tool, it has also served as a scaffold for the development of more potent NRP1 inhibitors.[9][10] Further research is warranted to fully elucidate the therapeutic potential of NRP1 antagonism and to advance novel inhibitors into clinical development. As of now, there is no publicly available information on clinical trials specifically for this compound.[13][14] The continued investigation of molecules like this compound will be crucial in developing new strategies to combat cancer and other diseases where NRP1 plays a pathological role.

References

The Discovery and Synthesis of EG00229: A Small Molecule Antagonist of Neuropilin-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EG00229 is a pioneering small molecule antagonist of Neuropilin-1 (NRP1), a cell surface receptor critically involved in angiogenesis and neuronal guidance. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the rational design approach originating from a peptide fragment of Vascular Endothelial Growth Factor A (VEGF-A), the primary ligand of NRP1. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and a thorough examination of its mechanism of action. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Neuropilin-1 (NRP1) is a non-tyrosine kinase co-receptor that plays a crucial role in various physiological and pathological processes, most notably in angiogenesis and axon guidance.[1][2] It enhances the signaling of Vascular Endothelial Growth Factor A (VEGF-A) by binding to its C-terminal region and presenting it to the primary signaling receptor, VEGFR2.[2] This interaction potentiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis. Given the central role of angiogenesis in tumor growth and metastasis, NRP1 has emerged as a compelling therapeutic target in oncology.[2]

The development of small molecule inhibitors of the VEGF-A/NRP1 interaction has been a significant challenge due to the large and relatively flat protein-protein interface. This compound was the first small molecule reported to selectively bind to the NRP1 b1 domain, the primary binding site for VEGF-A, and inhibit its function.[3][4] Its discovery provided a valuable chemical tool to probe NRP1 biology and a promising starting point for the development of novel anti-angiogenic therapies.[5]

Discovery of this compound

The discovery of this compound was the result of a rational drug design strategy, beginning with the identification of the minimal binding epitope of VEGF-A required for its interaction with NRP1.[2]

From VEGF-A Peptide to a Small Molecule Scaffold

Initial studies focused on truncating the C-terminal peptide of VEGF-A to identify the smallest fragment that retained significant affinity for NRP1.[2] This led to the identification of the tetrapeptide H-KPAR-OH as a minimal active sequence.[2] Structure-activity relationship (SAR) studies around this peptide provided key insights into the essential pharmacophoric features required for NRP1 binding, particularly the critical role of the C-terminal arginine residue.[2]

Peptidomimetic Design and Optimization

Based on the peptide SAR, a peptidomimetic approach was employed to design a more drug-like small molecule scaffold.[2] This effort led to the synthesis and development of this compound, a molecule designed to mimic the key interactions of the VEGF-A peptide within the NRP1 binding pocket.[2][3] The structure of this compound incorporates a guanidinium (B1211019) group to mimic the essential arginine residue of the peptide ligand.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of key intermediates.[3] A generalized synthetic scheme is presented below.

G cluster_synthesis Synthesis of this compound A 3-(Benzo[1,2,5]thiadiazole-4- sulfonylamino)thiophene-2-carboxylic Acid Methyl Ester B 3-(Benzo[1,2,5]thiadiazole-4- sulfonylamino)thiophene-2-carboxylic Acid A->B LiOH·H2O, THF, MeOH, H2O, 50 °C C (S)-2-{[3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino) thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid Methyl Ester B->C H-L-Arg(Pbf)-OMe, PyBrOP, DIPEA, DCM, 20 °C D (S)-2-{[3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino) thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid C->D LiOH·H2O, THF, H2O E This compound (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido) thiophene-2-carboxamido)-5-guanidinopentanoic Acid D->E TFA/H2O 9:1

Caption: Generalized synthetic scheme for this compound.[3]

Mechanism of Action and Biological Activity

This compound functions as a competitive antagonist at the NRP1 receptor.[1] It selectively binds to the b1 domain of NRP1, thereby preventing the binding of VEGF-A.[1][6] This inhibitory action disrupts the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, leading to a reduction in VEGF-A-mediated downstream signaling.[1]

Signaling Pathway

The binding of VEGF-A to VEGFR2, potentiated by NRP1, initiates a phosphorylation cascade that activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell function.[1] By inhibiting the initial binding of VEGF-A to NRP1, this compound effectively dampens this entire signaling cascade.

G cluster_pathway VEGF-A/NRP1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 Presents VEGF-A P_VEGFR2 pVEGFR2 (Phosphorylation) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->NRP1 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Response Biological Response (Proliferation, Migration, Survival) Downstream->Response

Caption: Simplified signaling pathway of VEGF-A/NRP1 and the inhibitory action of this compound.

Summary of Biological Activities

This compound has been shown to exhibit a range of biological activities consistent with the inhibition of NRP1 signaling.

  • Inhibition of VEGF-A Binding: this compound competitively inhibits the binding of VEGF-A to the NRP1 b1 domain.[1][6]

  • Reduction of VEGFR2 Phosphorylation: Consequently, it reduces VEGF-A-induced tyrosine phosphorylation of VEGFR2 in human umbilical vein endothelial cells (HUVECs).[1]

  • Anti-migratory Effects: this compound attenuates VEGF-A-induced migration of HUVECs.[1]

  • Antitumor Activity: It reduces the viability of A549 lung carcinoma cells in vitro and has been shown to reduce tumor growth and vascularization in mouse models.[1][6]

  • Chemosensitization: this compound increases the chemosensitivity of A549 cells to taxol.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity

AssayCell Line/SystemIC50 (µM)Reference
¹²⁵I-VEGF-A binding to PAE/NRP1 cellsPorcine Aortic Endothelial8[6]
bt-VEGF-A binding to purified NRP1 b1 domainCell-free3[6]
VEGF-A binding to HUVECsHuman Umbilical Vein Endothelial23[6]

Table 2: Cellular Activity

ActivityCell LineConcentrationEffectReference
Inhibition of VEGFR2 PhosphorylationHUVEC30 µM20% inhibition[5]
Reduction of Cell ViabilityA5490-100 µM (48h)Significant reduction in viability[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

The large-scale synthesis of this compound (referred to as compound 2 in the original publication) involves the following key steps[3]:

  • Synthesis of 3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid (13): 3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic acid methyl ester (12) is hydrolyzed using lithium hydroxide (B78521) monohydrate in a mixture of THF, methanol, and water at 50 °C.

  • Synthesis of (S)-2-{[3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid Methyl Ester (15): The resulting carboxylic acid (13) is coupled with (S)-2-amino-5-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-yl)sulfonylguanidinopentanoic acid methyl ester using PyBrOP and DIPEA in DCM at 20 °C.

  • Synthesis of (S)-2-{[3-(Benzo[1][6][7]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid: The methyl ester of compound 15 is hydrolyzed with lithium hydroxide monohydrate in a mixture of THF and water.

  • Synthesis of (S)-2-(3-(Benzo[c][1][6][7]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid (2, this compound): The Pbf protecting group is removed by treatment with a 9:1 mixture of TFA and water.

VEGF-A Binding Assay (Cell-Free)

This assay quantifies the ability of this compound to displace biotinylated VEGF-A from the purified NRP1 b1 domain.[4]

G cluster_workflow VEGF-A Binding Assay Workflow A Coat plate with purified recombinant NRP1 b1 domain B Incubate with 0.25 nM bt-VEGF-A165 and varying concentrations of this compound (2 hours at room temperature) A->B C Wash to remove unbound reagents B->C D Add streptavidin-HRP C->D E Add HRP substrate and measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the cell-free VEGF-A binding assay.

VEGFR2 Phosphorylation Assay

This Western blot-based assay measures the effect of this compound on VEGF-A-induced VEGFR2 phosphorylation in HUVECs.

G cluster_workflow VEGFR2 Phosphorylation Assay Workflow A Serum-starve HUVECs B Pre-treat with this compound or vehicle A->B C Stimulate with VEGF-A (1 ng/mL) for 10 minutes B->C D Lyse cells and collect protein C->D E Western blot for phospho-VEGFR2 and total VEGFR2 D->E F Quantify band intensities E->F

Caption: Workflow for the VEGFR2 phosphorylation assay.

Cell Migration Assay (Wound Healing)

This assay assesses the impact of this compound on the migratory capacity of endothelial cells.

  • Cell Seeding: HUVECs are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound in the presence of a chemoattractant like VEGF-A.

  • Imaging: The wound area is imaged at the start of the experiment (0 hours) and after a defined period (e.g., 12-24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.

Structural Biology

The interaction between this compound and NRP1 has been characterized at the atomic level using NMR spectroscopy and X-ray crystallography.[3][4] These studies have confirmed that this compound binds to the same binding pocket on the NRP1 b1 domain as VEGF-A.[3] The crystal structure of the this compound-NRP1 complex (PDB: 3I97) reveals the key molecular interactions that underpin its binding affinity and specificity.[3]

Conclusion

This compound represents a landmark achievement in the development of small molecule inhibitors of the VEGF-A/NRP1 protein-protein interaction. Its discovery, guided by a rational, structure-based design approach, has provided a powerful tool for dissecting the complex biology of NRP1 and has paved the way for the development of a new class of anti-angiogenic agents. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of cancer biology, angiogenesis, and drug discovery. The continued exploration of the this compound scaffold and its derivatives holds significant promise for the future of targeted cancer therapy.

References

An In-depth Technical Guide to the Interaction of EG00229 with the Neuropilin-1 (NRP1) b1 Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the small molecule EG00229 and its interaction with the b1 domain of Neuropilin-1 (NRP1). It details the mechanism of action, quantitative binding data, key experimental methodologies, and the resultant signaling pathways.

Introduction: NRP1 as a Therapeutic Target

Neuropilin-1 (NRP1) is a transmembrane co-receptor crucial for a range of physiological processes, including neuronal guidance and angiogenesis.[1] In the context of oncology and vascular biology, NRP1 is of significant interest as it acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF-A165 isoform.[2] The interaction is mediated by the binding of the C-terminal domain of VEGF-A165 to the extracellular b1 domain of NRP1.[3][4] This binding enhances the signaling cascade mediated by the primary VEGF receptor, VEGFR2, promoting angiogenesis, tumor growth, and metastasis.[3][4]

Given its role in pathology, the NRP1-VEGF-A interface has become an attractive target for therapeutic intervention. This compound was the first small-molecule antagonist developed to specifically disrupt this protein-protein interaction, providing a valuable tool for studying NRP1 biology and a foundation for novel anti-cancer therapeutics.[2][5]

Mechanism of Action: Competitive Inhibition at the b1 Domain

This compound functions as a competitive antagonist, directly binding to the VEGF-A binding pocket on the b1 domain of NRP1.[4][6] Structural studies, including X-ray crystallography (PDB: 3I97) and NMR spectroscopy, have elucidated the specifics of this interaction.[2][5][7] The VEGF-A165 binding site is a polar cleft located at the top of the b1 domain's distorted jellyroll β-barrel core.[1][7][8] this compound mimics the C-terminal arginine residue of VEGF-A, which is critical for the interaction.[9] The arginine-like moiety of this compound fits into this pocket, forming key interactions with NRP1-b1 residues, thereby preventing the binding of VEGF-A165 and inhibiting its function.[7][9]

Quantitative Data: Binding Affinity and Cellular Potency

The inhibitory potency of this compound has been quantified in various assays, demonstrating its specific activity against the NRP1/VEGF-A interaction. It notably has no effect on VEGF-A binding to VEGFR-1 or VEGFR-2.[10]

Assay TypeSystemLigandIC50 ValueReference
Cell-Free Binding AssayPurified recombinant NRP1 b1 domainBiotinylated VEGF-A1653 µM[10]
Cell-Based Binding AssayPorcine Aortic Endothelial (PAE)/NRP1 cells125I-VEGF-A1658 µM[10][11]
Cell-Based Binding AssayHuman Umbilical Vein Endothelial Cells (HUVECs)VEGF-A23 µM[10]
Cell-Based Binding AssayA549 (Lung Carcinoma) & DU145 (Prostate Carcinoma)VEGF-ASimilar potency to PAE/NRP1 cells[10]

Signaling Pathways and Logical Relationships

The interaction of this compound with the NRP1 b1 domain perturbs critical signaling pathways involved in angiogenesis and vascular permeability.

Canonical VEGF-A/NRP1 Signaling

VEGF-A165 forms a bridge between NRP1 and VEGFR2, creating a ternary complex that enhances VEGFR2 phosphorylation and subsequent downstream signaling, leading to endothelial cell migration, proliferation, and angiogenesis.[3][4]

cluster_complex Ternary Receptor Complex VEGFA VEGF-A165 NRP1 NRP1 (b1 domain) VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 P_VEGFR2 Phosphorylated VEGFR2 VEGFA->P_VEGFR2 NRP1->P_VEGFR2 VEGFR2->P_VEGFR2 Signaling Downstream Signaling (e.g., Migration, Angiogenesis) P_VEGFR2->Signaling

Canonical VEGF-A/NRP1/VEGFR2 signaling complex.
Inhibitory Action of this compound

This compound competitively binds to the NRP1 b1 domain, preventing the formation of the VEGF-A165/NRP1/VEGFR2 complex. This attenuates VEGFR2 phosphorylation and blocks downstream pro-angiogenic signals.[2][5]

This compound This compound NRP1 NRP1 (b1 domain) This compound->NRP1 VEGFA VEGF-A165 VEGFA->NRP1 Blocked P_VEGFR2 Attenuated VEGFR2 Phosphorylation NRP1->P_VEGFR2 VEGFR2 VEGFR2 VEGFR2->P_VEGFR2 Signaling Inhibition of Migration & Angiogenesis P_VEGFR2->Signaling

Inhibitory mechanism of this compound on NRP1 signaling.
This compound-Induced Vascular Permeability Signaling

Unexpectedly, recent studies have shown that this compound, in the absence of VEGF-A, can itself induce signaling. This effect, which leads to increased neurovascular permeability, is dependent on NRP1 but independent of VEGFR1 and VEGFR2.[12][13][14] It involves the activation of p38 MAP kinase and SRC family kinases (SFK).[12][13]

This compound This compound NRP1 NRP1 This compound->NRP1 p38 p38 MAPK Phosphorylation NRP1->p38 SFK SRC Family Kinase (SFK) Phosphorylation NRP1->SFK Junctions Endothelial Junction Rearrangement p38->Junctions SFK->Junctions Permeability Increased Vascular Permeability Junctions->Permeability

VEGFR-independent signaling induced by this compound.

Experimental Protocols

The characterization of this compound's interaction with NRP1 has relied on several key experimental methodologies.

Competitive Radioligand Binding Assay (Cell-Based)

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor on the cell surface.

Protocol:

  • Cell Culture: Plate Porcine Aortic Endothelial cells engineered to express NRP1 (PAE/NRP1) in 24-well plates and grow to confluency.[4]

  • Compound Incubation: Wash cells and incubate with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in binding buffer.[4]

  • Radioligand Addition: Add a constant concentration of 125I-labeled VEGF-A165 (e.g., 0.1 nM) to each well.[4]

  • Incubation: Incubate plates to allow binding to reach equilibrium.

  • Nonspecific Binding Control: In parallel wells, add a 100-fold excess of unlabeled VEGF-A165 to determine the level of nonspecific binding.[4]

  • Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell-Free Biotinylated VEGF-A Binding Assay (ELISA-based)

This assay assesses direct binding inhibition in a purified system, removing cellular complexity.

A 1. Coat Plate with Recombinant NRP1 b1 Domain B 2. Block Nonspecific Sites (e.g., with BSA) A->B C 3. Add this compound (Varying Conc.) + Biotinylated VEGF-A (Fixed Conc.) B->C D 4. Incubate to Allow Competitive Binding C->D E 5. Wash to Remove Unbound Reagents D->E F 6. Add Streptavidin-HRP (Binds to Biotinylated VEGF-A) E->F G 7. Wash to Remove Unbound Enzyme F->G H 8. Add HRP Substrate (e.g., TMB) G->H I 9. Measure Absorbance (Colorimetric Signal) H->I J 10. Calculate IC50 I->J

Workflow for the cell-free competitive binding assay.

Protocol:

  • Plate Coating: Coat 96-well microplates with purified recombinant NRP1 b1 domain and incubate overnight.[2][4]

  • Blocking: Wash the plates and block nonspecific binding sites with a blocking agent like Bovine Serum Albumin (BSA).

  • Competitive Binding: Add a fixed concentration of biotinylated VEGF-A165 (bt-VEGF-A165, e.g., 0.25 nM) to the wells along with a dilution series of this compound.[2][4]

  • Incubation: Incubate for 2 hours at room temperature.[2][4]

  • Detection: Wash the plates to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured bt-VEGF-A165.

  • Signal Generation: After another wash, add an HRP substrate (e.g., TMB). The enzyme converts the substrate into a colored product.

  • Quantification: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of bt-VEGF-A165 bound to NRP1.

  • Analysis: Determine the IC50 value by plotting the signal against the inhibitor concentration.

VEGFR2 Phosphorylation Assay

This assay measures the functional consequence of NRP1 inhibition on the primary VEGF receptor.

Protocol:

  • Cell Culture: Culture HUVECs until they are ready for treatment.

  • Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound for a defined period.

  • Stimulation: Stimulate the cells with VEGF-A165 for a short period (e.g., 10 minutes) to induce VEGFR2 phosphorylation.[11]

  • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).

  • Analysis: Re-probe the membrane with an antibody for total VEGFR2 as a loading control. Quantify band intensities to determine the relative reduction in VEGFR2 phosphorylation caused by this compound.

Functional Consequences of NRP1-b1 Inhibition

The binding of this compound to the NRP1 b1 domain translates into several significant downstream biological effects.

  • Inhibition of Endothelial Cell Migration: this compound attenuates VEGF-A-induced migration of HUVECs, a key process in the formation of new blood vessels.[2]

  • Attenuation of VEGFR2 Phosphorylation: By preventing the formation of the NRP1/VEGFR2 complex, this compound reduces the level of VEGF-A-stimulated VEGFR2 tyrosine phosphorylation in endothelial cells.[2][5]

  • Reduced Tumor Cell Viability: this compound can directly reduce the viability of some tumor cells, such as A549 lung carcinoma cells.[5]

  • Chemosensitization: The molecule enhances the potency of cytotoxic chemotherapy agents like paclitaxel (B517696) and 5-fluorouracil (B62378) in carcinoma cells.[3][5]

  • Immune Modulation: this compound has been shown to block the production of TGFβ in regulatory T-cells (Tregs), suggesting a role in modulating the tumor immune microenvironment.[11]

Conclusion

This compound is a seminal small molecule that validates the b1 domain of Neuropilin-1 as a druggable target. Through competitive inhibition of the NRP1/VEGF-A165 interaction, it effectively blocks canonical pro-angiogenic signaling. The quantitative binding data and detailed experimental protocols provide a robust framework for its characterization. Furthermore, the discovery of its unexpected ability to induce vascular permeability independent of VEGFR2 highlights the complexity of NRP1 signaling and opens new avenues for research.[13] As a foundational tool and a starting point for the development of more potent antagonists like EG01377, this compound remains a cornerstone in the study of NRP1 biology and the pursuit of novel anti-angiogenic and immunomodulatory therapies.[15]

References

EG00229: A Selective Neuropilin-1 Antagonist for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in multiple signaling pathways implicated in cancer progression, most notably in angiogenesis through its interaction with Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its overexpression in various tumor types is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[1][4] EG00229 is a first-in-class small molecule antagonist that selectively targets the VEGF-A binding site on the b1 domain of NRP1.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative inhibitory and cellular effects, detailed experimental protocols, and its potential in combination therapies.

Introduction to Neuropilin-1 in Oncology

Neuropilin-1 is a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including class 3 semaphorins and VEGF-A.[1][2] In the context of cancer, the interaction between VEGF-A and NRP1 is crucial. This binding enhances the pro-angiogenic signals mediated by VEGF Receptor 2 (VEGFR2), promoting endothelial cell proliferation, migration, and survival, which are essential for tumor vascularization and growth.[1][6][7][9] Furthermore, NRP1 is expressed on tumor cells themselves, where it can contribute to proliferation, migration, and invasion.[1][3][6] Given its multifaceted role in the tumor microenvironment, targeting NRP1 presents a promising strategy for anticancer therapy.[1][10]

This compound: Mechanism of Action

This compound was developed as a peptidomimetic, designed based on the C-terminal amino acid sequence of VEGF-A that interacts with NRP1.[6][7][9] It selectively inhibits the binding of VEGF-A to the b1 domain of NRP1, thereby acting as a competitive antagonist.[5] Crucially, this compound does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR1 and VEGFR2.[5] The inhibitory action of this compound on the VEGF-A/NRP1 axis leads to the attenuation of downstream signaling cascades, including the phosphorylation of VEGFR2, which is a key step in the initiation of the angiogenic signal.[5][6][7]

The binding mode of this compound to the NRP1 b1 domain has been structurally characterized by X-ray crystallography and NMR spectroscopy, providing a solid foundation for its mechanism of action and for the development of next-generation antagonists.[6][7][11]

cluster_EC Endothelial Cell VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds to b1 domain VEGFR2 VEGFR2 VEGFA->VEGFR2 NRP1->VEGFR2 Enhances Signaling P_VEGFR2 pVEGFR2 VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->NRP1 Antagonizes Signaling Downstream Signaling (e.g., PI3K/Akt) P_VEGFR2->Signaling Angiogenesis Angiogenesis (Migration, Proliferation, Survival) Signaling->Angiogenesis

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
Assay Target/SystemAssay TypeIC₅₀ ValueReference(s)
Purified NRP1 b1 domainBiotinylated VEGF-A Binding Assay3 µM[5]
Porcine Aortic Endothelial (PAE) cells expressing NRP1¹²⁵I-VEGF-A Binding Assay8 µM[5]
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-A Binding Assay23 µM[5]
Table 2: Cellular Activity of this compound
Cell LineAssayEffectConcentration(s)Reference(s)
HUVECsVEGF-A-induced VEGFR2 PhosphorylationAttenuation10-100 µM[6][7]
HUVECsVEGF-A-induced Cell MigrationInhibition10-100 µM[5]
A549 (Lung Carcinoma)Cell ViabilityReduction0-100 µM (48h)[5][8]
A549 (Lung Carcinoma)Chemosensitization with Paclitaxel & 5-FUIncreased potency of cytotoxic agentsNot specified[7][8][12]
Glioma-associated microglia and macrophagesM2 PolarizationBlocks pro-tumorigenic polarizationNot specified
Table 3: In Vivo Efficacy of this compound
Tumor ModelMouse StrainDosing RegimenOutcomeReference(s)
Not specifiedNSG0-10 mg/kg, IP, 3x/week for 4 weeksSubstantial reduction in tumor growth and vascularization[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

VEGF-A Binding Inhibition Assay (Purified NRP1 b1 Domain)

This protocol is adapted from the methodology described in Jarvis et al. (2010).[6][7]

  • Plate Coating: Coat 96-well plates with purified recombinant NRP1 b1 domain and incubate overnight at 4°C.

  • Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Compound Incubation: Add varying concentrations of this compound (e.g., from 0.1 to 100 µM) to the wells.

  • Ligand Addition: Add a constant concentration of biotinylated VEGF-A₁₆₅ (bt-VEGF-A₁₆₅), for instance 0.25 nM, to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Signal Generation: After another wash step, add a suitable HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Chemotactic Migration Assay

This protocol is a generalized version based on transwell migration assays.[13]

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium (EGM-2) until they reach 80-90% confluency.

  • Cell Starvation: Prior to the assay, starve the HUVECs in a low-serum medium (e.g., EBM with 0.5% FBS) for 4-6 hours.

  • Assay Setup: Use a 24-well plate with transwell inserts (e.g., 8 µm pore size). In the lower chamber, add the low-serum medium containing VEGF-A (e.g., 25 ng/mL) as the chemoattractant.

  • Treatment: In the upper chamber, resuspend the starved HUVECs in the low-serum medium and add varying concentrations of this compound or vehicle control (DMSO). Seed the cells into the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution like Crystal Violet or DAPI.

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Express the results as a percentage of the migration observed in the vehicle-treated control.

cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis Culture Culture HUVECs Starve Starve HUVECs in low-serum medium Culture->Starve Upper Seed HUVECs + this compound in upper chamber (insert) Starve->Upper Lower Add VEGF-A (chemoattractant) to lower chamber Incubate Incubate for 4-6 hours (Cell Migration) Remove Remove non-migrated cells Incubate->Remove FixStain Fix and stain migrated cells Remove->FixStain Count Count cells and analyze data FixStain->Count cluster_setup Setup cluster_growth Tumor Growth & Randomization cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Implant Implant Tumor Cells (e.g., A549) into Immunocompromised Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Control & Treatment Groups Monitor->Randomize Treat Administer this compound (IP) or Vehicle Control Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Euthanize, Excise Tumors, & Analyze Data Measure->Analyze After 4 weeks

References

EG00229: A Technical Whitepaper on the Neuropilin-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a selective small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3][4][5][6][7] Developed from a peptide-based approach, this compound was designed to mimic the C-terminal end of VEGF-A165, thereby competitively inhibiting its binding to the b1 domain of NRP1.[3][6] This targeted inhibition disrupts the VEGF-A/NRP1 signaling axis, which plays a crucial role in angiogenesis, tumor progression, and viral entry.[2][3][6][8] This technical guide provides an in-depth overview of the history, development, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

History and Development

The development of this compound originated from studies aimed at understanding the interaction between VEGF-A and its co-receptor, NRP1. Researchers identified that the C-terminal region of VEGF-A165 is crucial for its binding to NRP1.[3][6] This led to the design of a bicyclic peptide corresponding to the C-terminal 28 amino acids of VEGF-A165 as a starting point for the development of small molecule inhibitors.[3][6] Through a process of rational drug design, including mutagenesis studies, NMR, and X-ray crystallography to characterize the binding pocket on the NRP1 b1 domain, this compound was synthesized as the first small molecule ligand for NRP1.[3][6][7][9] Its chemical name is N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate.[2]

Mechanism of Action

This compound selectively inhibits the binding of VEGF-A to the b1 domain of NRP1.[1][5] This inhibition is specific, as this compound does not affect the binding of VEGF-A to its primary receptors, VEGFR-1 and VEGFR-2.[1][2][5] By blocking the VEGF-A/NRP1 interaction, this compound attenuates downstream signaling pathways, leading to reduced VEGFR-2 phosphorylation, a key step in angiogenesis.[2][3][5][6][7]

cluster_0 VEGF-A / NRP1 Signaling Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Signaling pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->NRP1 Inhibits Binding Downstream Downstream Signaling (Migration, Proliferation, Survival) pVEGFR2->Downstream Activates cluster_1 VEGF-A Binding Assay Workflow A Coat 96-well plate with NRP1 b1 domain B Add bt-VEGF-A and varying concentrations of this compound A->B C Incubate 2h at room temperature B->C D Wash plate C->D E Add Streptavidin-HRP D->E F Add colorimetric substrate E->F G Measure absorbance and calculate IC50 F->G

References

Methodological & Application

Application Notes and Protocols for EG00229 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor. It functions by inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA) to the b1 domain of NRP1. This interaction is crucial for VEGFA-mediated signaling, which plays a significant role in angiogenesis, tumor progression, and immune modulation. These application notes provide detailed protocols for in vitro experiments to characterize the biological activity of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound specifically targets the interaction between VEGFA and its co-receptor NRP1. By blocking this binding, this compound indirectly attenuates the downstream signaling cascade initiated by the VEGFA/VEGFR-2 complex. This leads to a reduction in key cellular processes that contribute to angiogenesis and tumor growth, such as endothelial cell proliferation, migration, and survival. Additionally, this compound has been shown to modulate the polarization of microglia, key immune cells in the central nervous system.

EG00229_Signaling_Pathway cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR-2 VEGFA->VEGFR2 NRP1->VEGFR2 Complex Formation pVEGFR2 p-VEGFR-2 (Phosphorylation) VEGFR2->pVEGFR2 This compound This compound This compound->NRP1 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pVEGFR2->Downstream Migration Cell Migration Downstream->Migration Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis VEGFR2_Phosphorylation_Workflow cluster_workflow Experimental Workflow A 1. Seed HUVECs (6-well plates, 80-90% confluency) B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with this compound (Desired concentrations, 1-2 hours) B->C D 4. Stimulate with VEGF-A (e.g., 50 ng/mL, 10-15 minutes) C->D E 5. Cell Lysis (RIPA buffer with inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot (SDS-PAGE, Transfer, Blocking) F->G H 8. Antibody Incubation (Primary: p-VEGFR-2, Total VEGFR-2, Loading Control; Secondary: HRP-conjugated) G->H I 9. Detection & Analysis (ECL substrate, Densitometry) H->I Microglia_Polarization_Workflow cluster_workflow Microglia Polarization and Analysis Workflow cluster_analysis Analysis Methods A 1. Isolate/Culture Microglia B 2. Treatment with this compound (Desired concentrations) A->B C 3. Polarize Microglia (M1: LPS + IFN-γ; M2: IL-4 + IL-13) B->C D 4. Incubate (24-48 hours) C->D E 5. Analyze Polarization D->E F Flow Cytometry (CD86 for M1, CD206 for M2) E->F G ELISA/Multiplex (Cytokine release profiling) E->G

Preparing EG00229 stock solution and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a potent and selective antagonist of the Neuropilin 1 (NRP1) receptor.[1][2][3] It functions by inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][3][4] This inhibitory action disrupts downstream signaling pathways crucial for angiogenesis, cell migration, and tumor progression.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental settings.

Chemical Properties

PropertyValueReference
Chemical Name N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate (B77799)[2]
Molecular Formula C₁₇H₁₉N₇O₅S₃·CF₃CO₂H[2]
Molecular Weight 611.59 g/mol [2]
CAS Number 1210945-69-9[1][2]
Purity ≥98%[2][3]

Solubility and Stock Solution Preparation

This compound exhibits solubility in various organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being the most common for in vitro studies. For in vivo applications, specific formulations are required to ensure bioavailability and minimize toxicity.

Table 1: Solubility Data

SolventConcentrationNotesReference
DMSOSoluble to 100 mM---[2]
2eq. NaOHSoluble to 100 mM---[2]

Table 2: Stock Solution Recipes

ApplicationRecipeFinal ConcentrationReference
In Vitro Dissolve in 100% DMSO10 mM[1]
In Vivo (Protocol 1) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.09 mM)[1]
In Vivo (Protocol 2) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.09 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound trifluoroacetate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the batch-specific molecular weight found on the vial, calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For a molecular weight of 611.59 g/mol , 6.12 mg is required for 1 mL of a 10 mM solution.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

Protocol 2: In Vitro Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma cells)[1]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 48 hours).[1]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively targets the b1 domain of the NRP1 receptor, thereby preventing the binding of its ligand, VEGF-A.[1] This action allosterically inhibits the phosphorylation of VEGFR2, a key step in the activation of downstream signaling cascades that promote cell migration, proliferation, and angiogenesis.[2][3][4]

EG00229_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling NRP1 NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Phosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFA VEGF-A VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: this compound inhibits VEGF-A binding to NRP1, blocking VEGFR2 signaling.

General Experimental Workflow for Evaluating this compound

This workflow outlines the typical steps for characterizing the in vitro effects of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start stock Prepare this compound Stock Solution (DMSO) start->stock treatment Treat Cells with Serial Dilutions of this compound stock->treatment cell_culture Culture Target Cells (e.g., A549, HUVEC) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Migration Assay (e.g., Transwell) treatment->migration phosphorylation VEGFR2 Phosphorylation Assay (e.g., Western Blot) treatment->phosphorylation data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis phosphorylation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vitro testing of this compound.

References

Application Notes and Protocols for EG00229 in Inhibiting Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It functions by selectively inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[2][3] This interaction is crucial for VEGF-A-mediated signaling in endothelial cells, which plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] By disrupting the VEGF-A/NRP1 axis, this compound has been shown to attenuate downstream signaling pathways, leading to an inhibition of endothelial cell migration, a key process in angiogenesis.[2][3] These application notes provide a summary of the quantitative data, detailed experimental protocols for studying the effects of this compound on endothelial cell migration, and a schematic of the involved signaling pathways.

Data Presentation

The inhibitory effect of this compound on endothelial cell migration has been quantified in various studies. The following tables summarize the key quantitative data regarding its binding affinity and efficacy in functional cell-based assays.

Table 1: this compound Binding Affinity and IC50 Values

Target InteractionAssay SystemIC50 Value
bt-VEGF-A binding to NRP1Cell-free8 µM[3]

Table 2: Functional Inhibition of Endothelial Cell Migration by this compound

Cell TypeAssayStimulantThis compound Concentration% Inhibition of Migration
Human Umbilical Vein Endothelial Cells (HUVEC)Transwell AssayVEGF-A100 µM~34%[3]

Signaling Pathways

This compound exerts its inhibitory effect on endothelial cell migration by targeting the initial steps of the VEGF-A signaling cascade. The binding of VEGF-A to its co-receptor NRP1 and receptor VEGFR2 is a critical event that triggers a series of intracellular signaling events culminating in the reorganization of the actin cytoskeleton and the promotion of cell motility. This compound, by blocking the VEGF-A binding site on NRP1, disrupts this entire process.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds This compound This compound This compound->NRP1 Inhibits NRP1->VEGFR2 Complex Formation pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation SFK SFK pVEGFR2->SFK PI3K PI3K pVEGFR2->PI3K FAK FAK SFK->FAK p38 p38 MAPK SFK->p38 Rac1_Cdc42 Rac1/Cdc42 FAK->Rac1_Cdc42 AKT AKT PI3K->AKT AKT->Rac1_Cdc42 Cytoskeleton Actin Cytoskeleton Reorganization Rac1_Cdc42->Cytoskeleton Lamellipodia/ Filopodia RhoA RhoA RhoA->Cytoskeleton Stress Fibers Migration Cell Migration Cytoskeleton->Migration

Caption: this compound inhibits VEGF-A/NRP1 signaling, disrupting endothelial cell migration.

Experimental Protocols

To assess the inhibitory effect of this compound on endothelial cell migration, two standard in vitro assays are recommended: the Transwell Migration Assay (also known as Boyden Chamber Assay) and the Wound Healing (or Scratch) Assay.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays Migration Assays cluster_transwell Transwell Assay cluster_wound Wound Healing Assay cluster_analysis Data Analysis HUVEC_Culture 1. Culture HUVECs to 80-90% Confluency Starvation 2. Serum-starve HUVECs (4-6 hours) HUVEC_Culture->Starvation Transwell_Setup 3a. Seed cells in upper chamber. Add this compound + VEGF-A to lower chamber. Starvation->Transwell_Setup Wound_Create 3b. Create a 'scratch' in the cell monolayer Starvation->Wound_Create Transwell_Incubate 4a. Incubate for 4-6 hours Transwell_Setup->Transwell_Incubate Transwell_Analyze 5a. Fix, stain, and count migrated cells Transwell_Incubate->Transwell_Analyze Quantify 6. Quantify migration inhibition Transwell_Analyze->Quantify Wound_Treat 4b. Treat with this compound + VEGF-A Wound_Create->Wound_Treat Wound_Image 5b. Image wound closure at 0h and subsequent time points (e.g., 8, 16, 24h) Wound_Treat->Wound_Image Wound_Image->Quantify Dose_Response 7. Generate dose-response curves Quantify->Dose_Response

Caption: Workflow for assessing this compound's effect on endothelial cell migration.

Transwell Migration Assay

This assay measures the chemotactic response of endothelial cells towards a chemoattractant, in this case, VEGF-A.[3]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Endothelial Cell Basal Medium (EBM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • This compound

  • DMSO (vehicle control)

  • 24-well Transwell plates (8 µm pore size)

  • Fibronectin

  • PBS

  • Trypsin-EDTA

  • Calcein AM or Crystal Violet for staining

  • Fluorescence plate reader or microscope

Protocol:

  • Preparation of Transwell Inserts:

    • Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.

    • Wash the inserts once with PBS.

  • Cell Culture and Starvation:

    • Culture HUVECs in EGM-2 until they reach 80-90% confluency.

    • Serum-starve the HUVECs in EBM-2 containing 0.5% FBS for 4-6 hours prior to the assay.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS.

    • Add recombinant human VEGF-A (e.g., 25 ng/mL) as the chemoattractant to the designated wells.[3]

    • Add varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (DMSO) to the wells containing VEGF-A.

    • Detach the serum-starved HUVECs with trypsin-EDTA, neutralize, and resuspend them in EBM-2 with 0.5% FBS at a concentration of 2 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of each Transwell insert.[3]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[3]

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • For fluorescence-based quantification:

      • Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.

      • Incubate for 30 minutes at 37°C.

      • Read the fluorescence of the migrated, stained cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

    • For manual counting:

      • Fix the migrated cells with 4% paraformaldehyde for 10 minutes.

      • Stain with 0.1% Crystal Violet for 20 minutes.

      • Wash thoroughly with water.

      • Count the number of stained cells in several random fields of view under a microscope.

Wound Healing (Scratch) Assay

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound".

Materials:

  • HUVECs

  • EGM-2 and EBM-2

  • FBS

  • Recombinant Human VEGF-A

  • This compound

  • DMSO

  • 6-well or 12-well plates

  • 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera and image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation:

    • Once confluent, replace the growth medium with EBM-2 containing 0.5% FBS and incubate for 4-6 hours.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Gently wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with low-serum medium (e.g., EBM-2 with 1% FBS) containing VEGF-A (e.g., 25 ng/mL) and the desired concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control (DMSO).

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at later time points.

    • Incubate the plate at 37°C, 5% CO2.

    • Capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] x 100

Conclusion

This compound is a valuable tool for studying the role of the VEGF-A/NRP1 signaling axis in endothelial cell migration and angiogenesis. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound in a quantitative and reproducible manner. Further studies to delineate the downstream signaling events with more precision will enhance our understanding of the intricate mechanisms governing endothelial cell motility and may pave the way for novel therapeutic strategies targeting angiogenesis.

References

Application of EG00229 in Glioma Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a transmembrane co-receptor involved in a variety of signaling pathways crucial for tumor progression, including angiogenesis, tumor cell survival, and immune evasion.[1][2] In the context of glioma, a highly aggressive and vascularized brain tumor, NRP1 has emerged as a significant therapeutic target.[3][4] this compound exerts its anti-glioma effects by specifically inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of NRP1.[2] This application note provides a comprehensive overview of the use of this compound in glioma research, summarizing key quantitative data and providing detailed experimental protocols based on published studies.

Mechanism of Action

This compound functions as a competitive antagonist of the NRP1 receptor. By binding to the b1 domain of NRP1, it prevents the interaction between NRP1 and its ligands, most notably VEGF-A.[2] This blockade disrupts downstream signaling cascades that promote glioma progression. The primary mechanisms include:

  • Inhibition of Angiogenesis: By preventing VEGF-A from binding to NRP1, this compound attenuates VEGF-R2 phosphorylation in endothelial cells, a critical step in the initiation of angiogenesis.[1][2][5] This leads to reduced tumor vascularization.[6]

  • Modulation of the Tumor Microenvironment: this compound has been shown to reprogram pro-tumorigenic M2-polarized glioma-associated microglia and macrophages (GAMs) towards an anti-tumor M1 phenotype.[6][7] This is achieved by blocking the TGF-β signaling pathway, specifically by reducing the activation of SMAD2/3.[6][7]

  • Direct Anti-Tumor Effects: Pharmacological inhibition of NRP1 with this compound can reduce glioma cell invasion and viability.[6][8] It has also been shown to increase the chemosensitivity of cancer cells to cytotoxic agents like paclitaxel.[2]

  • Immune Modulation: this compound can reduce the production of TGF-β in regulatory T-cells (Tregs), which are implicated in suppressing the anti-tumor immune response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in glioma and related cancer models.

ParameterValueCell Line/ModelReference
In Vitro Efficacy
IC50 (VEGF-A binding to NRP1)8 µMCell-free assay[1][5]
Reduction in Invasion25%Squamous cell carcinoma spheroids[6][8]
Inhibition of VEGF-R2 Phosphorylation~20% at 30 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[1]
ParameterEffectAnimal ModelReference
In Vivo Efficacy
Tumor GrowthReducedNSG mice with squamous cell carcinoma
Tumor GrowthSlowed progressionMouse glioma model[7]
Tumor VascularizationReducedNSG mice with squamous cell carcinoma
Glioma ProliferationInhibited (local delivery)In vivo glioma model[1][5]

Signaling Pathways and Experimental Workflow

EG00229_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response in Glioma NRP1 NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 co-receptor TGFbR TGFβ Receptor NRP1->TGFbR co-receptor PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT activates SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 activates VEGFA VEGF-A VEGFA->NRP1 VEGFA->VEGFR2 TGFb TGF-β TGFb->TGFbR This compound This compound This compound->NRP1 inhibits Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Proliferation & Survival PI3K_AKT->Proliferation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 Gene_Expression Gene Expression pSMAD2_3->Gene_Expression translocates to Invasion Invasion Gene_Expression->Invasion Immune_Suppression Immune Suppression (M2 Polarization) Gene_Expression->Immune_Suppression

Caption: this compound inhibits NRP1, blocking VEGF-A and TGF-β signaling pathways in glioma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Glioma Cell Lines & Primary Microglia/Macrophages Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell, Spheroid) Treatment->Migration_Assay Western_Blot Western Blot for pVEGFR2, pSMAD2/3 Treatment->Western_Blot Binding_Assay VEGF-A Binding Assay Treatment->Binding_Assay Animal_Model Orthotopic Glioma Mouse Model EG00229_Admin Systemic or Local This compound Administration Animal_Model->EG00229_Admin Tumor_Monitoring Monitor Tumor Growth (e.g., Bioluminescence Imaging) EG00229_Admin->Tumor_Monitoring Histology Immunohistochemistry of Tumor Sections (CD31, Iba1) Tumor_Monitoring->Histology Analysis Analyze Tumor Volume, Vascularization, & Microglia Polarization Histology->Analysis

Caption: Workflow for evaluating this compound's anti-glioma effects in vitro and in vivo.

Logical_Relationship cluster_direct_effects Direct Mechanisms cluster_downstream_effects Downstream Consequences cluster_phenotypic_outcomes Phenotypic Outcomes cluster_overall_effect Overall Therapeutic Effect This compound This compound Inhibit_NRP1 Inhibits NRP1 This compound->Inhibit_NRP1 Block_VEGF Block VEGF-A Signaling Inhibit_NRP1->Block_VEGF Block_TGFb Block TGF-β Signaling Inhibit_NRP1->Block_TGFb Reduce_Angiogenesis Reduced Angiogenesis Block_VEGF->Reduce_Angiogenesis Reduce_Invasion Reduced Glioma Invasion Block_VEGF->Reduce_Invasion Repolarize_TAMs Repolarize TAMs to M1 Block_TGFb->Repolarize_TAMs Inhibit_Glioma Inhibition of Glioma Progression Reduce_Angiogenesis->Inhibit_Glioma Reduce_Invasion->Inhibit_Glioma Reduce_Immune_Suppression Reduced Immune Suppression Repolarize_TAMs->Reduce_Immune_Suppression Reduce_Immune_Suppression->Inhibit_Glioma

Caption: this compound inhibits NRP1, leading to multifaceted anti-glioma effects.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of glioma cells.

Materials:

  • Glioma cell line (e.g., U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the chosen method (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for VEGFR-2 and SMAD2/3 Phosphorylation

Objective: To assess the effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs) and TGF-β-induced SMAD2/3 phosphorylation in microglia.

Materials:

  • HUVECs or primary microglia

  • Appropriate culture medium

  • This compound

  • Recombinant human VEGF-A or TGF-β1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-SMAD2/3, anti-SMAD2/3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment.

  • Pre-treat the cells with this compound (e.g., 30 µM) or vehicle control for 1-2 hours.[1]

  • Stimulate the cells with the appropriate ligand (e.g., 1 ng/mL VEGF-A for HUVECs for 10 minutes, or glioma-conditioned medium for microglia).[1][6]

  • Immediately place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using software like ImageJ and normalize phosphorylated protein levels to total protein and the loading control.

In Vivo Glioma Model

Objective: To evaluate the efficacy of this compound in reducing glioma growth in an orthotopic mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Luciferase-expressing glioma cells (e.g., GL261 or U87MG)

  • Stereotactic apparatus

  • This compound formulation for in vivo delivery

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if subcutaneous)

Protocol:

  • Intracranially implant luciferase-expressing glioma cells into the brains of anesthetized mice using a stereotactic apparatus.

  • Allow tumors to establish for 5-7 days. Monitor tumor growth via bioluminescence imaging.

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control. The route of administration (e.g., local, intraperitoneal) and dosing schedule should be optimized based on preliminary studies.[1][5]

  • Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.

  • Monitor animal health and body weight.

  • At the end of the study, euthanize the mice and harvest the brains.

  • Perform immunohistochemical analysis on tumor sections to assess tumor vascularity (e.g., using an anti-CD31 antibody) and microglia/macrophage polarization (e.g., using anti-Iba1 and markers for M1/M2 phenotypes).[7]

  • Compare tumor volume and other endpoints between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic agent for glioma by targeting the multifaceted roles of NRP1 in the tumor and its microenvironment. Its ability to inhibit angiogenesis, modulate the immune response, and directly affect tumor cells provides a strong rationale for its continued investigation. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the full potential of this compound in the development of novel anti-glioma therapies.

References

Application Notes and Protocols: EG00229 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of EG00229 and paclitaxel (B517696). Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This compound is a small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor (VEGF). By blocking the VEGF/NRP1 signaling axis, this compound can inhibit angiogenesis and may also have direct anti-tumor effects. The combination of these two agents presents a promising strategy to enhance anti-cancer efficacy by simultaneously targeting tumor cell proliferation and the tumor microenvironment.

These notes offer a framework for preclinical evaluation of this combination therapy, with a focus on in vitro characterization of synergistic cytotoxicity and apoptosis induction.

Data Presentation

While specific quantitative data for the synergistic effects of this compound and paclitaxel combination therapy are not extensively available in the public domain, the following tables present representative data for paclitaxel's activity in non-small cell lung cancer (NSCLC) cell lines, which are relevant for designing combination studies.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Human Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay Method
A549Adenocarcinoma4 - 24[1][2]48[1][2]GI50[1][2]
NCI-H23Adenocarcinoma4 - 24[1][2]48[1][2]GI50[1][2]
NCI-H460Large Cell Carcinoma4 - 24[1][2]48[1][2]GI50[1][2]

Table 2: In Vivo Efficacy of Paclitaxel in Human Lung Cancer Xenograft Models

Cell LineMouse StrainPaclitaxel Dose (mg/kg/day)Dosing ScheduleTumor Growth Inhibition
A549Nude12i.v., daily for 5 daysSignificant
A549Nude24i.v., daily for 5 daysSignificant[1][2]
NCI-H23Nude12i.v., daily for 5 daysSignificant[1][2]
NCI-H23Nude24i.v., daily for 5 daysSignificant[1][2]
NCI-H460Nude12i.v., daily for 5 daysSignificant[1][2]
NCI-H460Nude24i.v., daily for 5 daysSignificant[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay) for Combination Therapy

This protocol is designed to assess the synergistic cytotoxic effects of this compound and paclitaxel.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in complete culture medium from the stock solutions. For combination treatment, prepare a matrix of concentrations of both drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include wells with vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. The synergistic, additive, or antagonistic effects can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining) for Combination Therapy

This protocol quantifies the induction of apoptosis by the combination of this compound and paclitaxel using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • 6-well plates

  • Complete culture medium

  • This compound and Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) IC50 & Synergy Analysis IC50 & Synergy Analysis Cell Viability Assay (MTT)->IC50 & Synergy Analysis Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Annexin V/PI)->Quantify Apoptosis Xenograft Model Xenograft Model IC50 & Synergy Analysis->Xenograft Model Promising Synergy Combination Therapy Combination Therapy Xenograft Model->Combination Therapy Tumor Growth Monitoring Tumor Growth Monitoring Combination Therapy->Tumor Growth Monitoring Efficacy Evaluation Efficacy Evaluation Tumor Growth Monitoring->Efficacy Evaluation Conclusion Conclusion Efficacy Evaluation->Conclusion Start Start Start->Cell Culture G cluster_0 This compound Action cluster_1 Paclitaxel Action VEGF VEGF NRP1 NRP1 VEGF->NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 This compound This compound This compound->NRP1 inhibits PI3K/AKT Pathway PI3K/AKT Pathway VEGFR2->PI3K/AKT Pathway promotes Angiogenesis Angiogenesis PI3K/AKT Pathway->Angiogenesis promotes Tumor Growth & Survival Tumor Growth & Survival Angiogenesis->Tumor Growth & Survival Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Apoptosis->Tumor Growth & Survival inhibits

References

Application Notes: EG00229 Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG00229 is a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor-A (VEGF-A). In the context of Human Umbilical Vein Endothelial Cells (HUVECs), this compound has demonstrated significant effects on key angiogenic processes. It functions by competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1, thereby modulating downstream signaling pathways crucial for endothelial cell migration, proliferation, and tube formation.[1] These application notes provide a comprehensive overview of the use of this compound in HUVEC-based assays, including its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound primarily exerts its effects by disrupting the VEGF-A/NRP1 signaling axis.[1] In HUVECs, NRP1 acts as a co-receptor to enhance the signaling of VEGF-A through VEGF Receptor 2 (VEGFR-2).[2][3] By binding to NRP1, this compound allosterically inhibits the formation of the VEGF-A/NRP1/VEGFR-2 ternary complex. This leads to a reduction in VEGF-A-induced autophosphorylation of VEGFR-2 at key tyrosine residues, such as Tyr1175, and subsequent attenuation of downstream signaling cascades.[1][2]

Interestingly, some studies have revealed a dual role for this compound. While it inhibits VEGF-A-mediated signaling, this compound alone has been observed to induce vascular permeability in endothelial cells.[4][5] This effect is mediated through an NRP1-dependent, but VEGFR-independent pathway, involving the activation of p38 MAP kinase and SRC family kinases (SFKs).[4][6] This highlights the complexity of NRP1 signaling and the need for careful experimental design when interpreting the effects of this compound.

Data Summary

The following tables summarize the quantitative effects of this compound and related compounds on HUVECs as reported in the literature.

Table 1: Inhibition of VEGF-A-Induced Responses in HUVECs by this compound

ParameterThis compound ConcentrationIncubation TimeVEGF-A ConcentrationObserved EffectReference
VEGFR-2 Phosphorylation (Tyr1175)100 µM30 min pre-treatment25 ng/mL~34% inhibition[2]
Cell Migration (Chemotaxis)100 µM30 min pre-treatment25 ng/mLSignificant reduction[2]

Table 2: Effects of a More Potent NRP1 Antagonist (Compound 1) on HUVECs

ParameterCompound 1 ConcentrationIncubation TimeVEGF-A ConcentrationObserved EffectReference
VEGFR-2 Phosphorylation30 µM30 min pre-treatment1 ng/mL~50% inhibition[6]
Cell Migration (Chemotaxis)30 µM4 hours25 ng/mL>60% reduction[6]
Tube Formation (Branch Points)30 µM4 days25 ng/mL~41% reduction[6]
Tube Formation (Network Area)30 µM4 days25 ng/mL~50% reduction[6]
Tube Formation (Network Length)30 µM4 days25 ng/mL~40% reduction[6]

Signaling Pathways

inhibited_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 VEGFR2 VEGFR2 VEGF->VEGFR2 This compound This compound This compound->NRP1 inhibits binding NRP1->VEGFR2 enhances pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) pVEGFR2->Downstream Response Angiogenic Responses (Migration, Proliferation) Downstream->Response

Caption: this compound inhibits the VEGF-A/NRP1 signaling pathway in HUVECs.

induced_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NRP1 NRP1 This compound->NRP1 SFK SRC Family Kinases (SFK) NRP1->SFK activates p38 p38 MAPK SFK->p38 activates Junctions Endothelial Junction Rearrangement p38->Junctions Permeability Increased Vascular Permeability Junctions->Permeability

Caption: this compound induces vascular permeability via an NRP1-dependent pathway.

Experimental Protocols

Protocol 1: VEGFR-2 Phosphorylation Assay (Cell-Based ELISA)

This protocol details the measurement of VEGF-A-induced VEGFR-2 phosphorylation in HUVECs and its inhibition by this compound.

Materials:

  • HUVECs

  • EGM-2 medium

  • Serum-free basal medium

  • Recombinant Human VEGF-A

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell-based ELISA kit for phosphorylated VEGFR-2 (pY1175) and total VEGFR-2

  • Ice-cold PBS

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM-2 medium. Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: Replace the medium with serum-free basal medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%. Pre-treat the serum-starved cells with the this compound dilutions for 30 minutes to 2 hours. Include a vehicle control (DMSO only).

  • VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 25-50 ng/mL) for 5-10 minutes.

  • Cell Lysis and Detection: Immediately wash the cells with ice-cold PBS. Lyse the cells and proceed with the cell-based ELISA protocol for detecting phosphorylated VEGFR-2 (pY1175) and total VEGFR-2 according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance for both phosphorylated and total VEGFR-2. Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal for each well.

elisa_workflow A 1. Seed HUVECs in 96-well plate B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with this compound (30 min - 2 hours) B->C D 4. Stimulate with VEGF-A (5-10 minutes) C->D E 5. Lyse Cells D->E F 6. Perform ELISA for p-VEGFR-2 & Total VEGFR-2 E->F G 7. Read Absorbance & Analyze F->G

Caption: Workflow for VEGFR-2 Phosphorylation ELISA.

Protocol 2: HUVEC Transwell Migration Assay (Chemotaxis)

This protocol is for assessing the effect of this compound on VEGF-A-induced HUVEC migration.

Materials:

  • HUVECs

  • EGM-2 medium with 0.5% FBS (assay medium)

  • Recombinant Human VEGF-A

  • This compound

  • DMSO

  • 24-well plates with cell culture inserts (e.g., 8 µm pore size)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Preparation of Plates: Add assay medium containing VEGF-A (e.g., 25 ng/mL) to the lower chamber of the 24-well plate.

  • Cell Preparation: Culture HUVECs to sub-confluency. Detach cells and resuspend them in assay medium.

  • Inhibitor Treatment: Pre-treat the HUVEC suspension with various concentrations of this compound (or vehicle control) for 30 minutes.

  • Cell Seeding: Seed the pre-treated HUVECs (e.g., 2 x 10^5 cells) into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes. Air dry and then stain the cells.

  • Cell Counting: Count the number of migrated cells in several random fields of view using a microscope.

migration_workflow A 1. Add VEGF-A to lower chamber D 4. Seed HUVECs in upper chamber A->D B 2. Prepare HUVEC suspension C 3. Pre-treat HUVECs with this compound B->C C->D E 5. Incubate (4-6 hours) D->E F 6. Remove non-migrated cells E->F G 7. Fix and Stain migrated cells F->G H 8. Count migrated cells G->H

Caption: Workflow for HUVEC Transwell Migration Assay.

Protocol 3: HUVEC Tube Formation Assay on Matrigel

This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel Basement Membrane Matrix

  • This compound

  • VEGF-A (optional, as a pro-angiogenic stimulus)

  • 96-well plate

  • Microscope with imaging capabilities

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Prepare a single-cell suspension of HUVECs in EGM-2 medium.

  • Treatment: Add this compound and/or VEGF-A to the cell suspension at the desired final concentrations.

  • Cell Seeding: Seed the HUVEC suspension (e.g., 1-2 x 10^4 cells per well) onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Observe and photograph the formation of tube-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software.

tube_formation_workflow A 1. Coat 96-well plate with Matrigel D 4. Seed HUVECs onto Matrigel A->D B 2. Prepare HUVEC suspension C 3. Treat cells with This compound +/- VEGF-A B->C C->D E 5. Incubate (4-18 hours) D->E F 6. Image and Quantify Tube Formation E->F

Caption: Workflow for HUVEC Tube Formation Assay.

Conclusion

This compound serves as a valuable tool for investigating the role of NRP1 in angiogenesis. Its inhibitory effect on VEGF-A-induced signaling in HUVECs is well-documented, making it a useful compound for studying anti-angiogenic mechanisms. However, researchers should be mindful of its potential to independently induce vascular permeability. The protocols provided herein offer a standardized approach to characterizing the effects of this compound and similar molecules on HUVEC biology.

References

Protocol for Assessing the Effect of EG00229 on VEGFR2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, which activates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR2 signaling is a hallmark of various pathologies, including cancer.

EG00229 is a small molecule antagonist of Neuropilin 1 (NRP1), a co-receptor for VEGF-A. This compound selectively inhibits the binding of VEGF-A to the b1 domain of NRP1. In endothelial cells, NRP1 forms a complex with VEGFR2 and enhances VEGF-A-mediated signaling. By disrupting the VEGF-A/NRP1 interaction, this compound attenuates VEGFR2 phosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis. This document provides detailed protocols for assessing the inhibitory effect of this compound on VEGFR2 phosphorylation using Western Blotting and ELISA.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR2 signaling pathway and the general experimental workflow for assessing the effect of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NRP1->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response This compound This compound This compound->NRP1 Inhibits Binding

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Cell Culture (e.g., HUVECs) B Serum Starvation (Optional, 12-24h) A->B C This compound Pre-treatment (Varying Concentrations, 1-2h) B->C D VEGF-A Stimulation (e.g., 50 ng/mL, 5-15 min) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G Analysis of p-VEGFR2 F->G H Western Blot G->H Method 1 I ELISA G->I Method 2

Caption: General experimental workflow for assessing VEGFR2 phosphorylation.

Quantitative Data Summary

The inhibitory effect of this compound on VEGF-stimulated VEGFR2 phosphorylation can be quantified to determine its potency. The following table summarizes representative data.

CompoundConcentrationCell Line% Inhibition of p-VEGFR2Reference
This compound30 µMHUVECs~20%
Compound 1*30 µMHUVECs50%

*Compound 1 is a derivative of this compound with improved potency.

Experimental Protocols

Cell Culture and Treatment

A highly relevant cell line for studying VEGFR2 signaling is Human Umbilical Vein Endothelial Cells (HUVECs), as they endogenously express VEGFR2.

  • Cell Seeding: Plate HUVECs in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash the cells with phosphate-buffered saline (PBS), and replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. This step reduces basal levels of VEGFR2 phosphorylation.

  • Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine a dose-response curve. Remove the starvation medium and add the medium containing this compound or vehicle control (DMSO) to the cells. Incubate for 1-2 hours at 37°C.

  • VEGF Stimulation: Following the inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce robust VEGFR2 phosphorylation. Include an unstimulated control group that does not receive VEGF-A.

Cell Lysis and Protein Quantification
  • Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

Method 1: Western Blot Analysis

Western blotting provides a semi-quantitative analysis of protein phosphorylation.

  • SDS-PAGE: Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control such as β-actin or GAPDH.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Cell-based ELISA kits for phosphorylated VEGFR2 offer a high-throughput and quantitative alternative to Western blotting.

  • Assay Principle: These kits are typically solid-phase sandwich ELISAs that detect endogenous levels of phosphorylated VEGFR2 (e.g., at Tyr1175) in cell lysates.

  • General Protocol Outline (refer to specific kit manual for details):

    • Prepare reagents, samples, and standards as instructed by the manufacturer.

    • Add 100 µL of cell lysate or positive control to each well of the pre-coated microplate.

    • Incubate for approximately 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells, then add 100 µL of the prepared primary antibody (anti-phospho-VEGFR2) to each well and incubate for 1 hour at room temperature.

    • Wash the wells and add 100 µL of the prepared HRP-conjugated secondary antibody or HRP-Streptavidin solution. Incubate for 1 hour at room temperature.

    • Wash the wells and add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Immediately read the absorbance at 450 nm using a microplate reader. The magnitude of the absorbance is proportional to the quantity of phosphorylated VEGFR2.

Troubleshooting & Optimization

EG00229 unexpected side effect of vascular leakage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of vascular leakage with the Neuropilin-1 (NRP1) antagonist, EG00229.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit VEGF-A-mediated signaling, but we are observing an unexpected increase in vascular permeability. Is this a known side effect?

A1: Yes, recent preclinical studies have reported that this compound, while designed as an antagonist of the VEGF-A/NRP1 interaction, can paradoxically induce vascular leakage.[1][2][3][4][5] This effect has been observed in ex vivo models of retinal microvasculature and in vitro models using primary brain endothelial cell monolayers.[1][2][3]

Q2: What is the proposed mechanism for this compound-induced vascular leakage?

A2: The exact mechanism is still under investigation, but evidence suggests that this compound-induced vascular leakage is an on-target effect that requires endothelial NRP1 expression and its VEGF-A binding pocket.[1][2][3] However, this effect appears to be independent of VEGFR1 and VEGFR2.[1][2][3] The signaling cascade initiated by this compound involves the phosphorylation of p38 MAP kinase and SRC family kinases, leading to the rearrangement of endothelial junctions and subsequent paracellular permeability.[1][2][3]

Q3: Does the vascular leakage effect of this compound counteract its intended anti-angiogenic properties?

A3: The situation is complex. While this compound has been shown to inhibit VEGF-A binding to NRP1 and attenuate VEGFR2 phosphorylation, its independent induction of vascular permeability is a significant confounding factor.[6][7][8][9] Pre-treatment with this compound can prevent VEGF-A-induced vascular permeability signaling; however, when administered alone or concurrently with VEGF-A, it has been shown to increase vascular leakage.[1][3][4]

Q4: At what concentrations has this vascular leakage effect been observed?

A4: The paradoxical vascular leakage has been reported at concentrations commonly used in preclinical studies, typically around 10 µM.[1] However, various studies have utilized this compound at concentrations ranging from 2 µM to 100 µM.[1]

Troubleshooting Guide: Investigating Unexpected Vascular Leakage with this compound

If you are experiencing unexpected vascular permeability in your experiments with this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
Increased vascular leakage upon this compound treatment. On-target, paradoxical effect of this compound on endothelial cells.- Confirm the effect in your model system using appropriate vascular permeability assays (see Experimental Protocols section).- Perform a dose-response experiment to determine if the effect is concentration-dependent.- Consider using an alternative NRP1 antagonist with a different mechanism of action.
Confounding results in VEGF-A inhibition experiments. This compound independently induces vascular leakage, masking its inhibitory effects on VEGF-A.- Design experiments to carefully dissect the effects of this compound alone versus its effects in the presence of VEGF-A.- Include a time-course analysis to determine if the kinetics of this compound-induced leakage differ from VEGF-A-induced leakage.
Variability in the magnitude of vascular leakage. Differences in experimental models (e.g., cell type, tissue origin).- The role of NRP1 in regulating vascular permeability can be organotypic.[10] Be consistent with your experimental model and consider that findings may not be generalizable to all vascular beds.

Quantitative Data Summary

The following table summarizes quantitative findings from a key study investigating this compound-induced vascular leakage.

Experimental Model Treatment Concentration Observed Effect on Vascular Permeability Reference
Ex vivo mouse retina microvasculatureVEGF16410 ng/ml~3-fold increase in dye extravasation[1]
Ex vivo mouse retina microvasculatureThis compound10 µMSimilar extent of dye extravasation as VEGF164[1]
Ex vivo mouse retina microvasculatureThis compound pre-incubation followed by VEGF16410 µM this compound, 10 ng/ml VEGF164Significant reduction in VEGF164-induced dye extravasation[1]
Ex vivo mouse retina microvasculatureThis compound + VEGF164 (co-treatment)10 µM this compound, 10 ng/ml VEGF164Increased extravasation more than VEGF164 alone[1]
In vitro primary brain endothelial cell monolayersThis compound10 µMIncreased permeability[1]

Experimental Protocols

In Vitro Transwell Permeability Assay

This method assesses the permeability of an endothelial cell monolayer cultured on a porous membrane.

Materials:

  • Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pores for 24-well plates)

  • Endothelial cell culture medium

  • Primary endothelial cells (e.g., HUVECs, brain microvascular endothelial cells)

  • This compound

  • VEGF-A (positive control)

  • Tracer molecule (e.g., FITC-dextran, Horseradish Peroxidase)

  • Multi-well plate reader

Procedure:

  • Seed endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight monolayer can be verified by measuring transendothelial electrical resistance (TEER).

  • Once a confluent monolayer is established, replace the medium in the apical and basal chambers with fresh, serum-free medium.

  • Add this compound, VEGF-A, or vehicle control to the apical chamber.

  • Add the tracer molecule to the apical chamber.

  • At various time points (e.g., 0, 30, 60, 120 minutes), collect samples from the basal chamber.

  • Measure the concentration of the tracer molecule in the basal chamber samples using a plate reader.

  • An increase in the concentration of the tracer in the basal chamber indicates increased permeability of the endothelial monolayer.

In Vivo Vascular Leakage Assay (Miles Assay)

This assay measures vascular permeability in the skin of a live animal.

Materials:

  • Laboratory mice

  • This compound

  • VEGF-A (positive control)

  • Evans Blue dye (1% in sterile saline)

  • Anesthetic

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Anesthetize the mice.

  • Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye will bind to serum albumin.

  • After a short circulation time (e.g., 10 minutes), perform intradermal injections of this compound, VEGF-A, and a vehicle control at distinct sites on the shaved dorsal skin of the mice.

  • Allow for a period of time (e.g., 30 minutes) for vascular leakage to occur.

  • Euthanize the mice and excise the skin at the injection sites.

  • Photograph the underside of the skin to visualize the blue dye extravasation.

  • To quantify the leakage, incubate the excised skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

  • Measure the absorbance of the formamide extracts at ~620 nm using a spectrophotometer.

  • The amount of dye extracted is proportional to the degree of vascular leakage at the injection site.

Visualizations

Signaling Pathways and Experimental Workflows

EG00229_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NRP1 NRP1 This compound->NRP1 Binds to VEGF-A pocket VEGFA VEGF-A VEGFA->NRP1 VEGFR2 VEGFR2 VEGFA->VEGFR2 SFK SRC Family Kinases NRP1->SFK Activates p38 p38 MAPK SFK->p38 Phosphorylates Junctions Adherens Junction Rearrangement p38->Junctions Induces Leakage Vascular Leakage Junctions->Leakage

Caption: Proposed signaling pathway for this compound-induced vascular leakage.

Transwell_Assay_Workflow Start Seed Endothelial Cells on Transwell Insert Culture Culture to Confluence (Verify with TEER) Start->Culture Treatment Add this compound/Control and Tracer to Apical Chamber Culture->Treatment Incubate Incubate and Collect Samples from Basal Chamber Treatment->Incubate Measure Measure Tracer Concentration Incubate->Measure Analyze Analyze Data to Determine Permeability Measure->Analyze

Caption: Experimental workflow for an in vitro transwell permeability assay.

Troubleshooting_Logic Start Start: Unexpected Vascular Leakage Observed Question1 {Is the effect reproducible?} Start->Question1 Question1->Start No Action1 Confirm with control experiments (e.g., vehicle, positive control). Question1->Action1 Yes Question2 {Is the effect dose-dependent?} Action1->Question2 Action2 Perform a dose-response curve. Question2->Action2 Yes Action3 Consider using NRP1 knockout/knockdown cells or alternative inhibitors. Question2->Action3 No Question3 {Is the mechanism on-target?} Action2->Question3 Question3->Action3 Likely End Conclusion: Paradoxical on-target effect of this compound Action3->End

Caption: Troubleshooting logic for investigating this compound-induced vascular leakage.

References

Troubleshooting EG00229 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EG00229. The information is tailored for scientists and drug development professionals to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?

A1: While off-target effects are a possibility with any small molecule inhibitor, it is crucial to consider that unexpected phenotypes with this compound may arise from its on-target mechanism of action, which is the inhibition of VEGF-A binding to the Neuropilin 1 (NRP1) receptor.[1][2] Recent studies indicate that some unexpected effects, such as increased vascular permeability, are not off-target but are dependent on NRP1 expression.[3][4][5] It is also reported that this compound can influence other signaling pathways, such as TGFβ, which might be an intended or unintended consequence of NRP1 inhibition in certain cellular contexts.[1][6]

Q2: What are the known on-target signaling pathways affected by this compound that might be misinterpreted as off-target effects?

A2: this compound, by targeting NRP1, can lead to complex biological responses beyond the inhibition of angiogenesis. Notably, this compound has been shown to induce vascular leakage through the activation of p38 MAP kinase (p38) and SRC family kinase (SFK) phosphorylation.[3][4] This effect is dependent on NRP1 expression, indicating it is an on-target effect.[3][5] Additionally, this compound has been reported to block canonical TGFβ signaling through SMAD3/AKT.[1] Researchers should investigate these pathways if they observe unexpected cellular responses.

Q3: How can we differentiate between on-target and off-target effects of this compound in our experiments?

A3: To distinguish between on-target and off-target effects, a systematic approach is recommended:

  • NRP1 Knockdown/Knockout: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of NRP1. If the observed phenotype is diminished or absent in these models upon this compound treatment, it strongly suggests an on-target effect.

  • Use of Structurally Unrelated NRP1 Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct NRP1 inhibitors. If multiple inhibitors targeting NRP1 produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, be aware that both on-target and off-target effects can be dose-dependent.

  • Rescue Experiments: If possible, re-introduce a version of NRP1 that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect.

Q4: We are observing increased vascular permeability in our in vivo models after this compound treatment. Is this a sign of toxicity or an off-target effect?

A4: Recent evidence strongly suggests that this compound-induced vascular leakage is not an off-target effect or a non-specific toxicity.[3][4][5] This phenomenon is dependent on the expression of endothelial NRP1 and its VEGF-binding pocket.[3][5] The mechanism involves the activation of p38 MAP kinase and SRC family kinase phosphorylation.[3][4] Therefore, this should be considered a potential on-target effect of modulating NRP1 signaling with this compound.

Quantitative Data Summary

Comprehensive kinome-wide selectivity screening data for this compound is not publicly available. The following table is an illustrative example of how such data would be presented. The listed off-target kinases are hypothetical and are chosen for demonstration purposes based on pathways that can be associated with angiogenesis and cell signaling.

TargetIC50 (µM)Description
On-Target
NRP1 (VEGF-A binding)3 - 8Primary target of this compound.[1]
Hypothetical Off-Targets
KDR (VEGFR2)> 100This compound is reported to have no effect on VEGF-A binding to VEGFR-2.[1][2]
FLT1 (VEGFR1)> 100This compound is reported to have no effect on VEGF-A binding to VEGFR-1.[1][2]
SRC25Hypothetical weak inhibition; could contribute to unexpected signaling.
p38α40Hypothetical weak inhibition; relevant to the observed on-target vascular permeability.
TGFβR115Hypothetically could be directly inhibited, or its pathway modulated via NRP1.

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 and Phospho-SRC

This protocol is to determine if this compound treatment leads to the activation of p38 MAPK and SRC kinases in your cell line.

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat cells with this compound at various concentrations (e.g., 1, 10, 30 µM) for the desired time (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-p38, total p38, phospho-SRC, and total SRC overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: NRP1 Knockdown using siRNA

This protocol is to confirm if an observed effect of this compound is on-target.

  • siRNA Transfection: On day 1, seed cells so they are 30-50% confluent on the day of transfection. On day 2, transfect cells with NRP1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: At 24-48 hours post-transfection, treat the cells with this compound or vehicle control at the desired concentration and for the appropriate duration for your assay (e.g., cell viability, migration).

  • Assay Performance: Perform your primary assay to measure the phenotype of interest.

  • Validation of Knockdown: In parallel, lyse a separate set of transfected cells to confirm NRP1 knockdown by Western blot or qRT-PCR.

  • Data Analysis: Compare the effect of this compound in cells treated with NRP1 siRNA versus control siRNA. A significantly reduced effect in the NRP1 knockdown cells indicates an on-target mechanism.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis NRP1 NRP1 NRP1->VEGFR2 Co-receptor Signaling SRC SRC NRP1->SRC This compound-induced p38 p38 MAPK NRP1->p38 This compound-induced VEGFA VEGF-A VEGFA->VEGFR2 VEGFA->NRP1 This compound This compound This compound->NRP1 Inhibition p_SRC p-SRC SRC->p_SRC p_p38 p-p38 p38->p_p38 Permeability Vascular Permeability p_SRC->Permeability p_p38->Permeability

Caption: this compound on-target signaling pathway.

G start Unexpected Phenotype Observed with this compound q1 Is the effect dose-dependent? start->q1 a1_yes Proceed to On-Target Validation q1->a1_yes Yes a1_no Re-evaluate Experiment (Compound stability, assay variability) q1->a1_no No q2 Is the phenotype abolished with NRP1 knockdown/knockout? a1_yes->q2 a2_yes Phenotype is On-Target q2->a2_yes Yes a2_no Potential Off-Target Effect or Complex On-Target Biology q2->a2_no No investigate Investigate Known On-Target Pathways (p38, SRC, TGFβ) a2_yes->investigate q3 Does a structurally distinct NRP1 inhibitor replicate the phenotype? a2_no->q3 a3_yes Phenotype is On-Target q3->a3_yes Yes a3_no Likely Off-Target Effect of this compound q3->a3_no No off_target_screen Perform Broad Kinase Screening (KinomeScan) a3_no->off_target_screen

Caption: Troubleshooting workflow for this compound.

References

Optimizing EG00229 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of EG00229 in cell viability assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data on expected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of Neuropilin-1 (NRP1). It functions by selectively inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1. This action can disrupt downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[1] Importantly, this compound does not affect the binding of VEGF-A to its primary receptors, VEGFR1 and VEGFR2.

Q2: What is a typical concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is cell-line dependent. For A549 lung carcinoma cells, a significant reduction in cell viability has been observed with concentrations up to 100 µM over a 48-hour incubation period.[2] For Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to attenuate VEGF-A-induced migration at concentrations up to 100 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and a 2 M solution of sodium hydroxide (B78521) (NaOH) up to 100 mM. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO. Subsequent dilutions should be made in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, studies have shown that this compound can enhance the cytotoxic effects of chemotherapeutic agents such as paclitaxel (B517696) and 5-fluorouracil (B62378) in A549 cells.[2][3] This suggests a potential for synergistic effects when combined with other anti-cancer drugs.

Troubleshooting Guide

Issue 1: I am not observing a significant decrease in cell viability with this compound treatment.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line.

  • Possible Cause 2: Insufficient Incubation Time. The effect of this compound on cell viability may be time-dependent.

    • Solution: Extend the incubation time. For A549 cells, effects on viability have been observed after 48 hours.[2] Consider a time-course experiment (e.g., 24, 48, and 72 hours).

  • Possible Cause 3: Low NRP1 Expression. The target of this compound is NRP1. If your cell line has low or no NRP1 expression, the compound will have a limited effect.

    • Solution: Verify the NRP1 expression level in your cell line using techniques such as Western blot, qPCR, or immunofluorescence.

Issue 2: I am observing unexpected or contradictory results, such as increased cell signaling or permeability.

  • Possible Cause: Context-Dependent Signaling. While this compound is an antagonist of VEGF-A binding to NRP1, it has been reported to induce vascular leakage in some contexts, independent of VEGFR1 and VEGFR2.[4][5] This may be due to the activation of other signaling pathways. For instance, this compound has been shown to induce p38 MAP kinase and SRC family kinase (SFK) phosphorylation.[4][5]

    • Solution: Investigate the activation state of downstream signaling molecules in your experimental system to understand the full effect of this compound. Be aware that its effects may be more complex than simple inhibition of cell viability.

Issue 3: I am having issues with the solubility of this compound in my cell culture medium.

  • Possible Cause: Precipitation at High Concentrations. Although soluble in DMSO at high concentrations, this compound may precipitate when diluted into aqueous cell culture medium, especially at higher final concentrations.

    • Solution: Prepare the final dilutions of this compound in your cell culture medium immediately before adding them to the cells. Visually inspect the diluted solution for any signs of precipitation. If precipitation occurs, you may need to prepare a fresh, lower concentration stock in DMSO.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of this compound in a Cell-Free Assay

Assay TypeSystemIC50 / Effective ConcentrationReference
VEGF-A Binding InhibitionPurified NRP1 b1 domain3 µM[2]
VEGF-A Binding InhibitionPorcine Aortic Endothelial Cells expressing NRP1 (PAE/NRP1)8 µM[6]

Table 2: Observed Effects of this compound on Cell Viability and Function

Cell LineAssayThis compound ConcentrationIncubation TimeObserved EffectReference
A549 (Human Lung Carcinoma)Cell ViabilityUp to 100 µM48 hoursSignificant reduction in cell viability[2]
HUVEC (Human Umbilical Vein Endothelial Cells)Cell MigrationUp to 100 µM4 hoursAttenuation of VEGF-A-induced migration[2]
HUVEC (Human Umbilical Vein Endothelial Cells)VEGFR2 PhosphorylationUp to 100 µM30 minutes pre-treatment, 5 minutes VEGF-A stimulationReduction in VEGF-A-induced VEGFR2 phosphorylation[2]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on A549 Cell Viability using an MTT Assay
  • Cell Seeding:

    • Culture A549 cells in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and resuspend the cells.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48 hours at 37°C and 5% CO2.[2]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on HUVEC Viability using a Resazurin (B115843) Assay
  • Cell Seeding:

    • Culture HUVECs in endothelial growth medium (e.g., EGM-2) supplemented with the necessary growth factors and 2% FBS.

    • Seed 5,000 - 10,000 HUVECs per well in a 96-well plate in a final volume of 100 µL.[8]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7][8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate HUVEC culture medium as described in Protocol 1.

    • Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate and plot the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Experimental Workflows

EG00229_VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound This compound->NRP1 Inhibits NRP1->VEGFR2 Forms complex pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation FAK FAK pVEGFR2->FAK Activates Viability Cell Viability pVEGFR2->Viability Promotes pFAK pFAK (Tyr407) FAK->pFAK Migration Cell Migration pFAK->Migration Promotes

Caption: this compound inhibits the VEGF-A/NRP1 signaling pathway.

EG00229_TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds NRP1_TGF NRP1 TGFbR->NRP1_TGF Co-receptor SMAD3 SMAD3 TGFbR->SMAD3 Phosphorylates AKT AKT TGFbR->AKT Activates NRP1_TGF->TGFbR This compound may modulate pSMAD3 pSMAD3 SMAD3->pSMAD3 pAKT pAKT AKT->pAKT Gene Gene Expression (Immune Response) pSMAD3->Gene pAKT->Gene

Caption: Potential modulation of the TGF-β signaling pathway by this compound.

Experimental_Workflow_Cell_Viability start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate 48h treat->incubate2 assay Perform MTT or Resazurin Assay incubate2->assay read Measure Absorbance or Fluorescence assay->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

References

EG00229 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of EG00229.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A: Lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1]

Q2: How should I store stock solutions of this compound?

A: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] It is crucial to keep the solutions sealed and protected from moisture.[2]

Q3: What solvents are recommended for dissolving this compound?

A: this compound is soluble in DMSO (up to 100 mM) and in 2eq. NaOH (up to 100 mM). It is also soluble in ethanol (B145695) with the aid of ultrasonication.[3] The compound is insoluble in water.[3]

Q4: Is this compound sensitive to light?

A: While specific photostability data is not extensively published, it is good laboratory practice to protect all research compounds from direct light exposure. Store vials in the dark and use amber-colored tubes for preparing solutions.

Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?

A: To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The exact number of permissible cycles has not been formally established, so minimizing them is the best practice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity observed in the experiment. 1. Improper storage of the compound or stock solution. 2. Degradation due to multiple freeze-thaw cycles. 3. Incorrect solvent used or incomplete dissolution.1. Verify that the lyophilized powder and stock solutions have been stored at the recommended temperatures (-20°C and -80°C, respectively). 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Ensure complete dissolution in an appropriate solvent like DMSO. Gentle warming or sonication may aid dissolution in some solvents.[3]
Precipitate observed in the stock solution after thawing. 1. The concentration of the stock solution may be too high. 2. The solvent may not be of sufficient purity.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 2. Use high-purity, anhydrous grade solvents.
Inconsistent results between experiments. 1. Inconsistent concentration of the working solution due to solvent evaporation or degradation. 2. Variation in handling procedures.1. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. 2. Standardize all experimental procedures, including incubation times and temperatures.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Lyophilized Powder-20°CRefer to the expiration date on the Certificate of AnalysisStore in a desiccator, protected from moisture and light.[2]
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution in DMSO-20°CUp to 1 monthFor short-term storage.[2]

Table 2: Solubility of this compound

Solvent Solubility
DMSOUp to 100 mM
2eq. NaOHUp to 100 mM
EthanolSoluble with ultrasonication[3]
WaterInsoluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound trifluoroacetate (B77799) is 611.59 g/mol .

    • Volume (L) = [Mass (g) / 611.59 ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C for a few minutes can assist with dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.[2]

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a small sample to a suitable concentration (e.g., 100 µM) with the mobile phase. Inject the sample into a C18 HPLC column and record the chromatogram. The main peak's area represents 100% purity at the initial time point.

  • Incubation: Store the stock solution aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the initial sample, and analyze it by HPLC using the same method.

  • Data Analysis: Compare the area of the main peak at each time point to the initial peak area to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_usage Experimental Use A Equilibrate Lyophilized this compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -80°C D->E Long-term F Store at -20°C D->F Short-term G Thaw a Single Aliquot E->G F->G H Prepare Working Dilutions G->H I Perform Experiment H->I

Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.

signaling_pathway VEGFA VEGF-A NRP1 NRP1 Receptor VEGFA->NRP1 VEGFR2 VEGFR-2 VEGFA->VEGFR2 Signaling Downstream Signaling (e.g., VEGFR-2 Phosphorylation, Cell Migration) NRP1->Signaling VEGFR2->Signaling This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NRP1

Caption: this compound inhibits the binding of VEGF-A to the NRP1 receptor, thereby modulating downstream signaling.[2][4]

References

Interpreting contradictory results from EG00229 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address contradictory results that may arise during experiments with EG00229.

Frequently Asked Questions (FAQs)

Q1: My results show that this compound is increasing vascular permeability, but it's supposed to be an anti-angiogenic agent that reduces it. Is this a known issue?

A1: Yes, this is a documented, seemingly contradictory finding. While this compound was designed to inhibit VEGF-A binding to Neuropilin-1 (NRP1) and thus reduce pathological blood vessel growth and leakage, recent studies have shown that this compound can, paradoxically, induce vascular leakage on its own.[1][2][3] This effect is not considered an off-target effect as it is dependent on endothelial NRP1 expression.[1][2]

Q2: What is the proposed mechanism for this compound-induced vascular permeability?

A2: this compound-induced vascular leakage is independent of VEGFR1 and VEGFR2, the canonical receptors for VEGF-A.[1][2] Instead, it is proposed that this compound activates molecular events typical of paracellular permeability, including the phosphorylation of p38 MAP kinase and SRC family kinases, leading to the rearrangement of endothelial junctions.[1][2]

Q3: Does the pro-permeability effect of this compound negate its anti-tumor activity?

A3: Not necessarily. The anti-tumor effects of this compound are well-documented and are attributed to its ability to inhibit VEGF-A-dependent migration of endothelial and tumor cells.[4][5][6][7] It has also been shown to enhance the efficacy of cytotoxic agents like paclitaxel (B517696) and 5-fluorouracil.[5][6][7][8] The context of the tumor microenvironment is complex, and the pro-permeability effect might have different implications depending on the tumor type and therapeutic strategy.

Q4: At what concentrations is the contradictory vascular leakage observed?

A4: Studies have observed this compound-induced vascular leakage at concentrations as low as 1 µM, with maximal leakage observed around 10 µM.[2]

Troubleshooting Guide: Interpreting Unexpected Vascular Permeability Results

If you are observing increased vascular permeability in your experiments with this compound, follow these steps to troubleshoot and interpret your findings.

Step 1: Verify Experimental Conditions

  • Confirm this compound Concentration: Ensure the final concentration of this compound in your assay is accurate. As noted, effects have been seen from 1 µM to 100 µM.[2]

  • Assess Cell Model: The effect has been observed in primary brain endothelial cell monolayers and perfused retinal explants.[1][3] Consider if your cell model is appropriate to study this phenomenon.

  • Check for Contaminants: Rule out contamination of your this compound stock or cell culture with other agents that could induce vascular permeability.

Step 2: Investigate the Signaling Pathway

  • Measure p38 and SRC Kinase Phosphorylation: To confirm if the observed permeability is consistent with the known paradoxical mechanism, measure the phosphorylation status of p38 MAP kinase and SRC family kinases in response to this compound treatment.[1][2]

  • Assess Endothelial Junction Integrity: Examine the localization and expression of junctional proteins like VE-cadherin (CDH5). Rearrangement of these junctions is a hallmark of increased paracellular permeability.[1]

Step 3: Control for VEGF-Independent Effects

  • Use NRP1 Knockout/Knockdown Models: To confirm the effect is NRP1-dependent, perform experiments in endothelial cells where NRP1 has been genetically ablated or knocked down.[2]

  • Inhibit VEGFR1/VEGFR2: To confirm the effect is independent of the canonical VEGF receptors, use specific inhibitors for VEGFR1 and VEGFR2 in conjunction with this compound.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and cell-based assays with this compound.

Table 1: this compound Inhibitory Activity

AssayCell Line/SystemIC50 ValueReference
125I-VEGF-A binding to NRP1Porcine Aortic Endothelial (PAE)/NRP1 cells8 µM[9]
Biotinylated VEGF-A binding to purified NRP1 b1 domainCell-free assay3 µM[9]
VEGF-A binding to NRP1Human Umbilical Vein Endothelial Cells (HUVECs)23 µM[9]
Inhibition of VEGF-A binding to NRP1A549 and DU145 cellsSimilar potency to PAE/NRP1 cells[9]

Table 2: Functional Effects of a More Potent Analog (Compound 1/EG013777) Compared to this compound

AssayCompound 1 (EG013777)This compoundReference
Inhibition of VEGF-R2/KDR tyrosine phosphorylation in HUVECs (at 30 µM)50% inhibition20% inhibition[10]
Inhibition of HUVEC migration (in the presence of VEGF-A)>60% reduction at 30 µM~34% reduction at 100 µM[11]

Experimental Protocols

Protocol 1: In Vitro VEGF-A Binding Assay

  • Plate Coating: Coat 96-well plates with purified recombinant NRP1 b1 domain.

  • Incubation: Incubate the coated plates for 2 hours at room temperature with 0.25 nM biotinylated VEGF-A165 in the presence of varying concentrations of this compound.

  • Detection: Determine the amount of bound biotinylated VEGF-A165 using a streptavidin-HRP conjugate and a suitable substrate.

  • Analysis: Calculate the IC50 value by plotting the percentage of specific VEGF binding against the log concentration of this compound.

Protocol 2: VEGFR2 Phosphorylation Assay in HUVECs

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluence.

  • Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-treatment: Pre-incubate the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 1 ng/mL) for 10 minutes.

  • Lysis and Western Blot: Lyse the cells and perform Western blotting to detect phosphorylated VEGFR2 and total VEGFR2.

  • Quantification: Quantify the band intensities to determine the relative phosphorylation of VEGFR2.

Visualizations

EG00229_Signaling_Pathway This compound Signaling Pathways cluster_canonical Canonical VEGF-A Pathway (Inhibited by this compound) cluster_paradoxical Paradoxical this compound-Induced Permeability VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Signaling Angiogenesis Angiogenesis, Cell Migration, Survival VEGFR2->Angiogenesis Promotes EG00229_inhibits This compound EG00229_inhibits->VEGFA Inhibits Binding EG00229_activates This compound NRP1_paradox NRP1 EG00229_activates->NRP1_paradox Binds p38_SRC p38 / SRC Kinases NRP1_paradox->p38_SRC Activates Junction_Rearrangement Endothelial Junction Rearrangement p38_SRC->Junction_Rearrangement Induces Permeability Increased Vascular Permeability Junction_Rearrangement->Permeability Troubleshooting_Workflow Troubleshooting Unexpected Permeability with this compound Start Unexpected Increase in Vascular Permeability Verify_Conditions Step 1: Verify Experimental Conditions (Concentration, Cell Model) Start->Verify_Conditions Investigate_Pathway Step 2: Investigate Signaling Pathway (p-p38, p-SRC, Junctions) Verify_Conditions->Investigate_Pathway Control_Experiments Step 3: Perform Control Experiments (NRP1 KO, VEGFR inhibitors) Investigate_Pathway->Control_Experiments Conclusion Conclusion: Observed effect is likely the paradoxical, on-target activity of this compound Control_Experiments->Conclusion

References

Technical Support Center: EG00229 and p38 MAP Kinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides focused information on the potential for EG00229 to induce p38 MAP kinase activation. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It selectively inhibits the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][2][3] This action can attenuate VEGFR2 phosphorylation and inhibit the migration of endothelial cells.[3][4]

Q2: Does this compound have the potential to induce p38 MAP kinase activation?

Yes, recent studies have shown that this compound can induce the phosphorylation of p38 MAP kinase (p38) in endothelial cells.[5][6][7] This activation suggests a distinct signaling event initiated by this compound.

Q3: Is the activation of p38 by this compound dependent on VEGFR1 or VEGFR2?

The this compound-induced activation of p38 MAP kinase appears to be independent of VEGFR1 and VEGFR2.[5][6][7] The effect is, however, dependent on the presence of its direct target, NRP1.[5][6][7]

Q4: What is the significance of p38 MAP kinase activation?

The p38 MAP kinase signaling pathway is a key intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[8][9][10][11] Activation of this pathway, typically through phosphorylation of specific threonine and tyrosine residues (Thr180/Tyr182), regulates a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[8][10][12][13]

Experimental Protocols

Assessing p38 MAP Kinase Activation by this compound via Western Blot

This protocol outlines the key steps to determine the phosphorylation status of p38 MAP kinase in endothelial cells following treatment with this compound.

Materials:

  • Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or brain microvascular endothelial cells)

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture endothelial cells to 80-90% confluency.

    • Serum-starve the cells for 2-4 hours prior to treatment, if necessary.

    • Treat cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.

  • Data Analysis:

    • Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.

    • Calculate the ratio of phospho-p38 to total p38 for each sample.

Data Presentation

This compound-Induced p38 Phosphorylation in Endothelial Cells

The following table summarizes representative quantitative data on the effect of this compound on p38 MAP kinase phosphorylation.

TreatmentTime (minutes)Fold Change in p-p38/total p38 (Mean ± SD)
Vehicle601.0 ± 0.2
This compound (10 µM)152.5 ± 0.5
This compound (10 µM)303.8 ± 0.7
This compound (10 µM)602.1 ± 0.4

Note: This data is illustrative and based on findings reported in the literature. Actual results may vary depending on the experimental conditions and cell type used.

Visualizations

p38_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., ASK1, TAK1) Extracellular_Stimuli->MAP3K This compound This compound NRP1 NRP1 This compound->NRP1 antagonizes VEGF binding p38_MAPK p38 MAPK NRP1->p38_MAPK induces phosphorylation MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 MKK3_6->p38_MAPK phosphorylates Phospho_p38_MAPK Phospho-p38 MAPK (Active) Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) Phospho_p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response

Caption: p38 MAP Kinase Signaling Pathway and the Influence of this compound.

experimental_workflow start Start: Culture Endothelial Cells treatment Treat with this compound (Time Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Incubate with anti-p-p38 Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe for Total p38 detection->reprobe analysis Densitometry and Data Analysis reprobe->analysis end End: Determine p38 Activation analysis->end

References

Addressing issues of low EG00229 efficacy in certain cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of low EG00229 efficacy in certain cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the Neuropilin-1 (NRP1) receptor.[1][2] It selectively binds to the b1 domain of NRP1, which is the binding site for Vascular Endothelial Growth Factor-A (VEGF-A).[1] By occupying this site, this compound inhibits the interaction between VEGF-A and NRP1.[1] This action can lead to a reduction in VEGF-A-induced phosphorylation of VEGFR2, a key step in angiogenesis, and can also attenuate cancer cell migration and viability.[1]

Q2: We are observing minimal or no effect of this compound on our cancer cell line. What are the potential biological reasons for this low efficacy?

A2: Low efficacy of this compound is often not a technical failure but a result of specific biological resistance mechanisms within the cell line. Key reasons include:

  • Adaptive Upregulation of NRP1: Treatment with other targeted therapies (e.g., BRAF, HER2, or MET inhibitors) can cause cancer cells to adapt by increasing the expression of NRP1. This "adaptive rise" in NRP1 levels can render the cells resistant to subsequent treatments, including this compound, by providing a stronger survival signal.

  • Activation of Bypass Signaling Pathways: Elevated NRP1 expression can trigger alternative survival pathways that bypass the need for the signaling axis that this compound inhibits. A common mechanism involves the upregulation of other receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Insulin-like Growth Factor 1 Receptor (IGF1R). This activation is often mediated through a JNK-dependent signaling cascade.

  • Low or Absent NRP1 Expression: Some cell lines may inherently express very low or undetectable levels of NRP1. Since NRP1 is the direct target of this compound, its absence will naturally lead to a lack of efficacy. This is observed in some melanoma cell lines, which typically have low basal NRP1 expression.

  • Autocrine Signaling Loops: The secretion of other NRP1 ligands, such as Galectin-1, by tumor cells can create an autocrine signaling loop that promotes treatment resistance and may reduce the effectiveness of this compound.

Q3: Can the level of NRP1 expression in our cell line predict the efficacy of this compound?

A3: Generally, yes. The efficacy of this compound is dependent on the presence of its target, NRP1. Cell lines with higher NRP1 expression are more likely to be sensitive to the inhibitor, assuming they are dependent on the NRP1 signaling pathway. Conversely, cells with very low or no NRP1 expression will likely be resistant. It is advisable to perform a baseline assessment of NRP1 protein expression (e.g., by Western blot or flow cytometry) in your cell line of interest before initiating extensive experiments.

Q4: We are using this compound as a standalone agent. Is this the optimal approach?

A4: While this compound can have standalone activity in some contexts, such as reducing A549 lung carcinoma cell viability, its strength often lies in combinatorial therapy.[1] Research has shown that this compound can re-sensitize cancer cells that have developed resistance to other targeted agents (like BRAF or HER2 inhibitors). Therefore, a more effective strategy may be to use this compound to prevent or reverse acquired resistance to another primary therapy.

Q5: Are there any known unexpected or off-target effects of this compound I should be aware of?

A5: While this compound is described as selective for NRP1 over VEGFR1 and VEGFR2, it's important to be aware of potential on-target, but unexpected, effects. For instance, in some experimental systems like retinal explants, this compound has been observed to increase rather than inhibit vascular leakage.[3][4][5] This effect was still dependent on NRP1, suggesting it is an on-target but context-dependent response. Researchers studying vascular permeability should be aware of this potential paradoxical effect.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various experimental settings.

Table 1: IC₅₀ Values for this compound in Binding and Cellular Assays

Assay TypeSystem/Cell LineTarget InteractionReported IC₅₀
Cell-Free Binding AssayPurified NRP1 b1 domainbt-VEGF-A Binding~3 µM
Cell-Based Binding AssayPAE/NRP1 Cells¹²⁵I-VEGF-A Binding~8 µM
Cell-Based Binding AssayHUVECsVEGF-A Binding~23 µM
Cellular ViabilityA549 (Lung Carcinoma)Cell Viability ReductionDose-dependent (0-100 µM)
Metabolic Activity786-O (ccRCC)Inhibition of ActivityPoor (5% inhibition at 2 µM)
Metabolic ActivityA498 (ccRCC)Inhibition of ActivityPoor (30% inhibition at 2 µM)

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a solid powder. To prepare a high-concentration stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.

  • Storage: Store the powder at -20°C for up to 3 years. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 1 year or at -20°C for up to 1 month.[6]

  • Practical Tip: If you observe precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]

Protocol 2: General Cell Culture Experiment

  • Cell Seeding: Plate your cells of interest at a density appropriate for the duration of the assay (e.g., viability, migration, signaling). Allow cells to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock. Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture well is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). This will be assay-dependent. For example, a 48-hour incubation has been used for cell viability assays in A549 cells.

  • Analysis: Perform your desired downstream analysis (e.g., MTT/MTS assay for viability, Western blot for protein phosphorylation, migration assay, etc.).

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitate in Media Poor solubility of this compound in aqueous solutions.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. Prepare the working solution fresh before each experiment. Pre-warm the media before adding the diluted drug.
Inconsistent Results Degradation of the compound due to improper storage.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Use the stock solution within the recommended timeframe (1 month at -20°C, 1 year at -80°C).[6]
No Effect Observed Biological resistance (low/no NRP1, bypass pathways).1. Confirm NRP1 expression in your cell line via Western blot. 2. Consider using this compound in combination with an inhibitor of a potential bypass pathway (e.g., an EGFR inhibitor if EGFR is upregulated). 3. Test a higher concentration of this compound, ensuring it remains within a non-toxic range for your specific cell line.

Visualized Pathways and Workflows

G cluster_resistance Adaptive Resistance to Targeted Therapy cluster_intervention This compound Intervention Targeted_Therapy Targeted Therapy (e.g., BRAF-i, HER2-i) Oncogene_Addiction Oncogene Addiction (BRAF, HER2, MET) Targeted_Therapy->Oncogene_Addiction Inhibits NRP1_Upregulation NRP1 Upregulation Oncogene_Addiction->NRP1_Upregulation Leads to JNK_Activation JNK Activation NRP1_Upregulation->JNK_Activation Bypass_RTK Bypass RTK Upregulation (EGFR, IGF1R) JNK_Activation->Bypass_RTK Resistance Drug Resistance & Cell Survival Bypass_RTK->Resistance This compound This compound NRP1_Block NRP1 Blockade This compound->NRP1_Block NRP1_Block->JNK_Activation Prevents Resensitization Re-sensitization to Targeted Therapy NRP1_Block->Resensitization

Caption: Mechanism of adaptive resistance and this compound intervention.

G cluster_ligands NRP1 Ligands cluster_receptors Cell Surface Receptors cluster_inhibitor Inhibitor cluster_signaling Downstream Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds Gal1 Galectin-1 Gal1->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for Cell_Survival Cell Survival & Migration NRP1->Cell_Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound This compound->NRP1 Blocks Binding

Caption: this compound blocks ligand binding to the NRP1 receptor.

G start Start Experiment prep_stock Prepare 100 mM Stock in DMSO start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells store_stock Aliquot & Store -80°C prep_stock->store_stock prep_working Dilute Stock in Media (Final DMSO ≤ 0.1%) seed_cells->prep_working treat_cells Treat Cells with This compound or Vehicle prep_working->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate analyze Perform Downstream Assay (e.g., Viability, Western) incubate->analyze low_efficacy Low/No Efficacy? analyze->low_efficacy end End low_efficacy->end No troubleshoot Troubleshoot: 1. Check NRP1 Expression 2. Test Combination Therapy low_efficacy->troubleshoot Yes troubleshoot->start Redesign Experiment

Caption: General experimental workflow for using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating potential experimental artifacts when using EG00229, a selective antagonist of the Neuropilin 1 (NRP1) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the Neuropilin 1 (NRP1) receptor.[1][2] Its primary mechanism is to selectively bind to the b1 domain of NRP1, thereby inhibiting the binding of Vascular Endothelial Growth Factor A (VEGF-A).[1][3] This action blocks the downstream signaling cascade that is enhanced by the interaction between VEGF-A and NRP1.[4][5]

Q2: Is this compound selective for NRP1?

Yes, this compound is reported to be selective for NRP1. Studies show it does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[1][3] This selectivity makes it a useful tool for isolating the specific contributions of the NRP1 co-receptor to VEGF-A signaling.

Q3: What are the common applications of this compound in research?

This compound is primarily used in cancer biology and angiogenesis research. Common applications include:

  • Inhibiting VEGF-A-dependent signaling to study angiogenesis and vascular development.[4]

  • Reducing tumor cell viability and proliferation in cell lines that express NRP1, such as A549 lung carcinoma cells.[1][4]

  • Attenuating endothelial cell migration.[1][4]

  • Investigating the role of NRP1 in chemo-resistance; it has been shown to enhance the potency of cytotoxic agents like paclitaxel (B517696) and 5-fluorouracil.[4]

  • Studying the role of NRP1 in modulating the immune response, particularly regarding regulatory T-cells (Tregs).[6]

  • Investigating the role of NRP1 as a host factor for viral entry, such as for SARS-CoV-2.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in DMSO (up to 100 mM) and should be stored as a stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to maintain stability.[1] Always refer to the manufacturer's datasheet for batch-specific solubility and storage recommendations.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound from various experimental systems. These values are crucial for dose-response study design.

Assay TypeTarget SystemIC₅₀ ValueReference
Cell-free Binding AssayPurified NRP1 b1 domain3 µM[1][3]
Cell-based Binding Assay125I-VEGF-A binding to PAE/NRP1 cells8 µM[1]
Cell-based Binding AssayVEGF-A binding to HUVECs23 µM[1]

Troubleshooting Experimental Artifacts

Q5: My cells show no response to this compound treatment. What are the possible causes?

Several factors could lead to a lack of response. Consider the following troubleshooting steps:

  • Cell Line NRP1 Expression: Confirm that your cell line expresses NRP1 at the protein level via Western blot or flow cytometry. This compound's activity is dependent on the presence of its target.[1][4]

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment. It is advisable to verify the compound's identity and purity if it has been stored for an extended period.

  • Dosage and Incubation Time: The effective concentration can vary significantly between cell lines.[1] Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 100 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific model.

  • VEGF-A Stimulation: The effect of this compound is most pronounced when cells are stimulated with VEGF-A. Ensure you are using an appropriate concentration of VEGF-A to induce a measurable downstream effect (e.g., VEGFR2 phosphorylation, cell migration) that can be inhibited.[4]

G cluster_troubleshooting Troubleshooting: No Effect of this compound start Start: No cellular response to this compound check_nrp1 Does the cell line express NRP1? start->check_nrp1 check_compound Is the compound active and fresh? check_nrp1->check_compound Yes action_verify_nrp1 Action: Verify NRP1 protein expression (WB/FACS) check_nrp1->action_verify_nrp1 No check_dose Was a dose-response experiment performed? check_compound->check_dose Yes action_new_stock Action: Use fresh stock, prepare new dilutions check_compound->action_new_stock No check_vegf Is the experiment VEGF-A stimulated? check_dose->check_vegf Yes action_optimize_dose Action: Perform dose-response (0.1-100 µM) and time-course assays check_dose->action_optimize_dose No action_add_vegf Action: Incorporate VEGF-A stimulation into the assay check_vegf->action_add_vegf No end_success Problem Likely Resolved check_vegf->end_success Yes end_fail Consider alternative inhibitor or model system action_verify_nrp1->end_fail action_new_stock->check_dose action_optimize_dose->check_vegf action_add_vegf->end_success

Caption: Troubleshooting logic for experiments where this compound shows no effect.

Q6: I am observing unexpected off-target effects or toxicity at high concentrations. How can I address this?

High concentrations of any small molecule can lead to off-target effects.

  • Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of this compound that elicits the desired biological effect to minimize the risk of off-target activity.

  • Control Experiments: Include appropriate controls. A "vehicle only" (e.g., DMSO) control is essential. Additionally, consider using a negative control cell line that does not express NRP1 to distinguish NRP1-dependent effects from off-target toxicity.

  • Unexpected Permeability: Be aware that recent studies suggest this compound itself may induce vascular permeability in some models, an effect that is independent of VEGFR2.[7][8] If you are studying vascular leakage, this potential artifact must be carefully controlled for, for instance by measuring permeability with this compound alone in addition to in combination with VEGF-A.

Q7: this compound treatment is reducing, but not completely abolishing, VEGFR2 phosphorylation. Is this expected?

Yes, this is an expected result. This compound inhibits NRP1, which acts as a co-receptor that enhances or potentiates VEGFR2 signaling in the presence of VEGF-A.[4] It does not directly inhibit VEGFR2. Therefore, you should expect an attenuation or reduction in VEGFR2 phosphorylation, but not a complete blockade, as VEGF-A can still bind to and activate VEGFR2 directly.[1]

G cluster_pathway VEGF-A / NRP1 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Direct Binding (Basal Signal) NRP1 NRP1 VEGFA->NRP1 Co-receptor Binding P_VEGFR2 p-VEGFR2 (Phosphorylation) VEGFR2->P_VEGFR2 Activates NRP1->VEGFR2 Forms Complex NRP1->P_VEGFR2 Enhances This compound This compound This compound->NRP1 Inhibits Signaling Downstream Signaling (Migration, Proliferation) P_VEGFR2->Signaling

Caption: Simplified signaling pathway showing this compound's mechanism of action.

Key Experimental Protocols

Protocol 1: Western Blot for VEGFR2 Phosphorylation

This protocol is designed to assess the ability of this compound to attenuate VEGF-A-induced VEGFR2 phosphorylation.

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or another appropriate cell line and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

  • Pre-treatment: Treat cells with this compound at the desired concentrations (e.g., 1, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control group.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-VEGFR2 (e.g., pY1175).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-Actin) to normalize the phosphorylation signal.

G cluster_workflow Workflow: Assessing this compound Efficacy on p-VEGFR2 A 1. Seed & Culture Endothelial Cells B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with This compound or Vehicle B->C D 4. Stimulate with VEGF-A (10-15 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for p-VEGFR2, Total VEGFR2, & Loading Control E->F G 7. Analyze Data: Compare p-VEGFR2 levels between groups F->G

Caption: Experimental workflow for a Western blot to detect p-VEGFR2 levels.

Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)

This protocol assesses the effect of this compound on the viability of NRP1-expressing cancer cells.

  • Cell Seeding: Seed A549 cells (or another suitable cell line) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or vehicle control. For combination studies, add the cytotoxic agent (e.g., paclitaxel) at its IC₅₀ concentration with or without this compound.[4]

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Assay:

    • Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability for each concentration. Plot the results to determine the IC₅₀ of this compound.

References

Best practices for dissolving and administering EG00229 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and administering the Neuropilin-1 (NRP1) antagonist, EG00229, in vivo. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of Neuropilin 1 (NRP1).[1][2][3] It selectively inhibits the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][3] This action has no effect on VEGF-A binding to its primary receptors, VEGFR-1 and VEGFR-2.[2][3] By blocking the VEGF-A/NRP1 interaction, this compound can attenuate VEGF-A-induced signaling, which plays a crucial role in angiogenesis (the formation of new blood vessels).[4] In a research setting, this makes this compound a valuable tool for studying NRP1-mediated signaling pathways and for investigating the therapeutic potential of NRP1 inhibition in diseases such as cancer.[5]

2. What are the recommended solvents for dissolving this compound?

This compound trifluoroacetate (B77799) is soluble in DMSO (up to 100 mM) and 2eq. NaOH (up to 100 mM).[2] For in vivo studies, stock solutions are typically prepared in a certified organic solvent like DMSO and then further diluted in a suitable vehicle for administration.

3. How should I prepare this compound for in vivo administration?

For in vivo experiments, it is crucial to use a well-tolerated vehicle that ensures the solubility and stability of this compound. Two common vehicle formulations have been reported:

  • Aqueous-based vehicle: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a solubility of at least 2.5 mg/mL.[1]

  • Oil-based vehicle: A mixture of 10% DMSO and 90% corn oil. This formulation also achieves a solubility of at least 2.5 mg/mL.[1]

The choice of vehicle will depend on the specific experimental design, including the route of administration and the animal model. It is always recommended to perform a small-scale pilot study to assess the tolerability of the chosen vehicle in your model system.

Troubleshooting Guide

Issue: this compound is precipitating out of solution during preparation or administration.

  • Possible Cause: The solubility limit of this compound in the chosen vehicle may have been exceeded, or the solution may have cooled down, reducing solubility.

  • Solution:

    • Gently warm the solution and/or use sonication to aid in redissolving the compound.[1]

    • Ensure that the final concentration of DMSO in the administered solution is kept to a minimum to avoid toxicity, while still maintaining the solubility of this compound.

    • Prepare the formulation fresh before each use to minimize the risk of precipitation over time.

    • Consider filtering the final solution through a 0.22 µm filter to remove any micro-precipitates before administration.

Issue: Inconsistent results are being observed between experiments.

  • Possible Cause: Inconsistent dosing due to precipitation, improper storage of the compound or stock solutions, or variability in the preparation of the formulation.

  • Solution:

    • Always ensure the compound is fully dissolved before administration.

    • Store the solid compound at -20°C as recommended.[2]

    • For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

    • Standardize the preparation protocol for the vehicle and the final this compound formulation to ensure consistency across all experiments.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 611.59 g/mol (trifluoroacetate salt)[2]
Solubility in DMSO Up to 100 mM[2]
Solubility in 2eq. NaOH Up to 100 mM[2]
In Vivo Solubility (Aqueous Vehicle) ≥ 2.5 mg/mL[1]
In Vivo Solubility (Oil Vehicle) ≥ 2.5 mg/mL[1]
Storage Temperature (Solid) -20°C[2]
Storage (Stock in DMSO) -80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous-Based Vehicle

  • Prepare a stock solution of this compound: Dissolve this compound trifluoroacetate in 100% DMSO to a concentration of 25 mg/mL.

  • Prepare the vehicle: In a sterile tube, mix the following components in the specified order:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final formulation: Add 10% of the this compound stock solution (e.g., 100 µL for a 1 mL final volume) to the prepared vehicle.

  • Ensure complete dissolution: Vortex the final solution thoroughly. If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.[1]

  • Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).[1]

Protocol 2: Preparation of this compound in an Oil-Based Vehicle

  • Prepare a stock solution of this compound: Dissolve this compound trifluoroacetate in 100% DMSO to a concentration of 25 mg/mL.

  • Prepare the vehicle: Use sterile corn oil.

  • Prepare the final formulation: Add 10% of the this compound stock solution to 90% corn oil.[1]

  • Ensure complete dissolution: Vortex the mixture vigorously until a clear solution is obtained. Gentle warming may be required.

  • Administration: Administer the freshly prepared solution to the animals.

Visualizations

EG00229_Mechanism_of_Action cluster_0 VEGF-A Signaling cluster_1 This compound Intervention VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds NRP1->VEGFR2 Enhances Signaling Signaling Downstream Signaling (Angiogenesis, Cell Migration) VEGFR2->Signaling This compound This compound This compound->NRP1 Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting VEGF-A/NRP1 signaling.

EG00229_Preparation_Workflow start Start dissolve Dissolve this compound in 100% DMSO (Stock Solution) start->dissolve mix Mix Stock Solution with Vehicle dissolve->mix prepare_vehicle Prepare Vehicle (Aqueous or Oil-based) prepare_vehicle->mix check_solubility Check for Precipitation mix->check_solubility solubilize Warm / Sonicate if Necessary check_solubility->solubilize Precipitate Observed administer Administer to Animal check_solubility->administer Clear Solution solubilize->administer end End administer->end

Caption: Workflow for the preparation and administration of this compound in vivo.

References

Validation & Comparative

A Comparative Guide to NRP1 Inhibitors: EG00229 vs. EG01377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small-molecule Neuropilin-1 (NRP1) inhibitors: EG00229 and its more potent derivative, EG01377. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in angiogenesis, oncology, and immunology.

Introduction

Neuropilin-1 (NRP1) is a transmembrane co-receptor for a variety of ligands, including vascular endothelial growth factor A (VEGF-A) and transforming growth factor-beta (TGF-β). Its involvement in key pathological processes such as tumor angiogenesis, immune regulation, and viral entry has made it an attractive target for therapeutic intervention. This compound was identified as a selective inhibitor of the VEGF-A binding to the b1 domain of NRP1.[1][2][3][4][5] Subsequently, EG01377 was developed through a structure-based design approach using this compound as a scaffold, with the aim of enhancing potency and bioavailability.[6][7][8] This guide will dissect the key differences between these two compounds, supported by experimental data.

Comparative Efficacy and Potency

EG01377 demonstrates significantly improved potency in inhibiting the NRP1-VEGF-A interaction compared to its predecessor, this compound. This enhanced activity is reflected across various in vitro assays.

ParameterThis compoundEG01377Reference
IC50 (VEGF-A binding to NRP1 b1 domain) 3 - 8 µM609 nM (0.609 µM)[1][3][5][6][8][9][10][11][12][13]
Binding Affinity (Kd) Not Reported1.32 µM[9][10][11][12]
Selectivity Binds to both NRP1 and NRP2Selective for NRP1 over NRP2[3]

Functional Consequences of NRP1 Inhibition

Both this compound and EG01377 have been shown to modulate key cellular processes regulated by NRP1 signaling. EG01377 generally exhibits its effects at lower concentrations, consistent with its higher potency.

Biological EffectThis compoundEG01377
VEGFR-2 Phosphorylation Reduces VEGF-A-induced phosphorylationInhibits VEGF-A-stimulated phosphorylation (IC50 ~30 µM)
Endothelial Cell Migration Attenuates VEGF-A-induced migrationSignificantly reduces HUVEC migration in response to VEGF-A (at 30 µM)
Angiogenesis (Tube Formation) Reduces tube formationReduces network area, length, and branching points (at 30 µM)
Tumor Cell Viability/Growth Reduces viability of A549 lung carcinoma cells; inhibits glioma proliferation in vivoReduces A375P malignant melanoma spheroid outgrowth (at 30 µM)
Immune Modulation Blocks pro-tumorigenic M2 polarization in glioma-associated microglia and macrophagesBlocks TGF-β production by regulatory T-cells (Tregs) (at 500 nM)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 NRP1 Signaling Axis VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds to b1 domain VEGFR2 VEGFR2 NRP1->VEGFR2 Forms complex PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K CellMigration Cell Migration PLCg->CellMigration Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Proliferation Akt->Proliferation EG01377 EG01377 / this compound EG01377->NRP1 Inhibits Binding

Caption: NRP1 Signaling Pathway and Inhibition.

G cluster_1 In Vitro Angiogenesis Assay Workflow Start Seed HUVECs on Matrigel Treatment Treat with This compound or EG01377 Start->Treatment Incubation Incubate (4-18h) Treatment->Incubation Imaging Microscopy Incubation->Imaging Analysis Quantify Tube Formation (length, branches) Imaging->Analysis

Caption: Tube Formation Assay Workflow.

G cluster_2 Cell Migration (Wound Healing) Assay Workflow Step1 Culture Cells to Confluence Step2 Create Scratch 'Wound' Step1->Step2 Step3 Treat with Inhibitor Step2->Step3 Step4 Image at T=0 Step3->Step4 Step5 Incubate and Image at Intervals Step4->Step5 Step6 Measure Wound Closure Step5->Step6

Caption: Wound Healing Assay Workflow.

Detailed Experimental Protocols

VEGF-A Binding Assay (ELISA-based)

This assay quantifies the ability of the inhibitors to block the binding of VEGF-A to NRP1.

  • Plate Coating: 96-well plates are coated with recombinant human NRP1.

  • Inhibitor Incubation: Serial dilutions of this compound or EG01377 are prepared and added to the wells.

  • Ligand Addition: Biotinylated VEGF-A is added to the wells and incubated to allow binding to NRP1.

  • Detection: The plate is washed to remove unbound VEGF-A. Streptavidin-HRP is then added, followed by a substrate solution (e.g., TMB).

  • Quantification: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The IC50 is calculated from the dose-response curve.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of the inhibitors on the ability of endothelial cells to form capillary-like structures.

  • Plate Preparation: A layer of Matrigel is solidified in the wells of a 96-well plate.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel.

  • Treatment: The cells are treated with different concentrations of this compound or EG01377, along with a VEGF-A stimulus.

  • Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

  • Analysis: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as total tube length and the number of branch points.

Cell Migration (Wound Healing) Assay

This assay measures the effect of the inhibitors on the directional migration of a cell monolayer.

  • Cell Culture: Cells (e.g., HUVECs) are grown to a confluent monolayer in a culture plate.

  • Wound Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh media containing the inhibitor (this compound or EG01377) and a chemoattractant (e.g., VEGF-A) is added.

  • Imaging: The wound area is imaged at time zero and at regular intervals thereafter.

  • Analysis: The rate of wound closure is measured over time to determine the effect of the inhibitors on cell migration.

VEGFR-2 Phosphorylation Assay (Western Blot or ELISA)

This assay determines the impact of NRP1 inhibition on the activation of its co-receptor, VEGFR-2.

  • Cell Treatment: Endothelial cells are treated with this compound or EG01377 for a defined period before stimulation with VEGF-A.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Detection (Western Blot): The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

  • Detection (ELISA): A sandwich ELISA format can be used with a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.

  • Quantification: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 to determine the extent of inhibition.

Conclusion

EG01377 represents a significant advancement over this compound as a research tool for studying NRP1 biology. Its enhanced potency and selectivity make it a more precise and effective inhibitor for in vitro and potentially in vivo studies. Researchers should consider the specific requirements of their experimental system when choosing between these two compounds. For studies requiring high potency and specificity for NRP1, EG01377 is the superior choice. This compound may still be a viable option for preliminary studies or when a broader NRP1/NRP2 inhibition profile is acceptable.

References

A Comparative Guide to NRP1 Antagonism: The Small Molecule EG00229 Versus Anti-NRP1 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the small molecule Neuropilin-1 (NRP1) antagonist, EG00229, and anti-NRP1 monoclonal antibodies, focusing on their performance backed by available experimental data. This analysis aims to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting the NRP1 pathway.

Neuropilin-1 has emerged as a compelling oncology target due to its multifaceted role in tumor angiogenesis, progression, and immune regulation. Two principal strategies to inhibit NRP1 function have been explored: small molecule inhibitors and monoclonal antibodies. This guide focuses on a direct comparison between this compound, a first-in-class small molecule NRP1 antagonist, and the therapeutic class of anti-NRP1 monoclonal antibodies, with a specific focus on vesencumab (MNRP1685A) where data is available.

Mechanism of Action: A Tale of Two Binders

Both this compound and anti-NRP1 antibodies aim to disrupt the interaction between NRP1 and its ligands, primarily Vascular Endothelial Growth Factor-A (VEGF-A). However, their mode of binding and molecular nature differ significantly.

This compound is a small molecule designed to mimic the C-terminal arginine residue of VEGF-A, which is crucial for its interaction with the b1 domain of NRP1.[1][2] By competitively binding to this pocket, this compound allosterically inhibits the binding of VEGF-A to NRP1, thereby attenuating downstream signaling pathways that promote angiogenesis and tumor cell survival.[1]

Anti-NRP1 monoclonal antibodies, such as vesencumab, are large protein therapeutics that bind to specific epitopes on the extracellular domain of NRP1.[3] Vesencumab specifically targets the b1b2 domains of NRP1, which are responsible for VEGF binding.[4] This direct blockade sterically hinders the interaction of VEGF-A with NRP1, leading to the inhibition of pro-angiogenic signaling.[3]

Mechanism of Action: this compound vs. Anti-NRP1 Antibodies cluster_this compound This compound (Small Molecule) cluster_Antibody Anti-NRP1 Antibody This compound This compound NRP1_EG NRP1 b1 domain This compound->NRP1_EG Competitively Binds Angiogenesis_EG Angiogenesis & Tumor Growth This compound->Angiogenesis_EG Inhibits VEGFR2_EG VEGFR2 NRP1_EG->VEGFR2_EG Co-receptor for VEGFA_EG VEGF-A VEGFA_EG->NRP1_EG Binds VEGFR2_EG->Angiogenesis_EG Promotes Antibody Anti-NRP1 mAb (e.g., Vesencumab) NRP1_Ab NRP1 Extracellular Domain Antibody->NRP1_Ab Blocks Binding Angiogenesis_Ab Angiogenesis & Tumor Growth Antibody->Angiogenesis_Ab Inhibits VEGFR2_Ab VEGFR2 NRP1_Ab->VEGFR2_Ab Co-receptor for VEGFA_Ab VEGF-A VEGFA_Ab->NRP1_Ab Binds VEGFR2_Ab->Angiogenesis_Ab Promotes

Fig. 1: Comparative Mechanism of Action

Quantitative Data Presentation

A direct head-to-head comparative study of this compound and an anti-NRP1 antibody in the same experimental settings is not publicly available. The following tables summarize the available quantitative efficacy data from separate preclinical and clinical studies.

ParameterThis compoundReference
Target Binding
IC50 (VEGF-A binding to purified NRP1 b1 domain)3 µM[5]
IC50 (125I-VEGF-A binding to PAE/NRP1 cells)8 µM[1]
In Vitro Efficacy
A549 Lung Carcinoma Cell ViabilityReduction observed[6]
HUVEC Cell MigrationAttenuated
VEGFR2 Phosphorylation in HUVECsReduced
In Vivo Efficacy
Tumor Growth and Vascularization (NSG mice)Reduced (Glioma model)

Table 1: Summary of Quantitative Data for this compound

ParameterVesencumab (MNRP1685A)Reference
Target Binding Binds to NRP1 b1b2 domains[4]
In Vitro Efficacy Data not publicly available
In Vivo Efficacy
Tumor Growth Inhibition (SUM159 xenograft model)Tumors 12.8 times smaller than control after 7 weeks[3]
Combination with Anti-VEGF TherapyAdditive effect in reducing tumor growth[7][8]
Clinical Efficacy (Phase Ib)
Partial Responses (Advanced Solid Tumors)2 confirmed, 3 unconfirmed[9]

Table 2: Summary of Quantitative Data for Anti-NRP1 Antibody (Vesencumab)

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of the likely experimental workflows.

NRP1 Competitive Binding Assay

This assay is crucial for determining the ability of a compound to inhibit the interaction between NRP1 and its ligand, typically VEGF-A.

NRP1 Competitive Binding Assay Workflow start Start step1 Coat plate with recombinant NRP1 protein start->step1 step2 Add labeled VEGF-A (e.g., biotinylated or radiolabeled) step1->step2 step3 Add test compound (this compound or antibody) at varying concentrations step2->step3 step4 Incubate to allow competitive binding step3->step4 step5 Wash to remove unbound reagents step4->step5 step6 Detect labeled VEGF-A signal step5->step6 step7 Calculate IC50 value step6->step7

Fig. 2: Competitive Binding Assay Workflow
In Vivo Tumor Xenograft Model

This model is a cornerstone for evaluating the anti-tumor efficacy of cancer therapeutics in a living organism.

In Vivo Tumor Xenograft Model Workflow start Start step1 Implant human tumor cells subcutaneously into immunocompromised mice start->step1 step2 Allow tumors to reach a palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer test compound (this compound or antibody) and vehicle control step3->step4 step5 Measure tumor volume periodically step4->step5 step6 Euthanize mice at study endpoint step5->step6 end Analyze tumor growth inhibition step6->end

References

Enhancing 5-Fluorouracil Cytotoxicity with EG00229: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) when used in combination with the Neuropilin-1 (NRP1) antagonist, EG00229. The data presented herein, compiled from various experimental studies, demonstrates the potential of this combination therapy to enhance anticancer efficacy. This document details the underlying mechanisms, experimental protocols, and compares this combination with alternative therapeutic strategies.

Performance Data: Enhanced Cytotoxicity with Combination Therapy

Table 1: Cytotoxicity of 5-Fluorouracil in A549 Lung Carcinoma Cells

TreatmentCell LineIncubation TimeIC50 Value (µM)Citation
5-FluorouracilA54948 hours10.32 ± 0.69[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Studies have demonstrated that NRP1 antagonism enhances the chemosensitivity of cancer cells to 5-FU. For instance, treatment of A549 lung carcinoma cells with 25 ng/mL of 5-FU resulted in a 32% suppression of cell proliferation. This effect was significantly increased in the presence of an NRP1 antagonist.

Table 2: Apoptosis Induction in A549 Cells with 5-FU Combination Therapy

TreatmentEffect on ApoptosisCitation
5-FU in combination with an autophagy inhibitor39.28% increase in cell death compared to 5-FU alone.[1]
5-FU in combination with Gambogenic AcidSignificant increase in cell death in a time-dependent manner. Upregulation of pro-apoptotic proteins Caspase-3, Caspase-9, and Bax.[2]

Note: This data is indicative of the pro-apoptotic potential of 5-FU combination therapies in A549 cells. While not specific to this compound, it provides a relevant comparison for the expected enhancement of apoptosis.

Mechanism of Action and Synergism

The enhanced cytotoxicity of the this compound and 5-FU combination stems from their distinct yet complementary mechanisms of action.

5-Fluorouracil (5-FU): 5-FU is a pyrimidine (B1678525) analog that primarily acts as a thymidylate synthase inhibitor. By blocking this enzyme, it disrupts the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly dividing cancer cells.[2] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

This compound: this compound is a small molecule antagonist of Neuropilin-1 (NRP1). NRP1 is a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), and is often overexpressed in tumors, contributing to angiogenesis, tumor cell migration, and chemoresistance. By inhibiting the NRP1/VEGF-A interaction, this compound can suppress these pro-tumorigenic processes.[3]

Synergistic Interaction: The combination of this compound and 5-FU is believed to exert a synergistic effect through multiple mechanisms. Overexpression of NRP1 has been linked to chemoresistance to 5-FU, potentially through the activation of survival pathways like the MAPK signaling pathway. By inhibiting NRP1, this compound may re-sensitize cancer cells to the cytotoxic effects of 5-FU. Furthermore, this compound has been shown to inhibit other pro-survival signaling pathways, including PI3K/Akt/mTOR, SDF-1/CXCR4, and IL-6/STAT3, which could further lower the threshold for 5-FU-induced apoptosis.[3]

Synergistic Mechanism of this compound and 5-FU Potential Synergistic Mechanism of this compound and 5-FU cluster_this compound This compound cluster_5FU 5-Fluorouracil cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome This compound This compound NRP1 NRP1 This compound->NRP1 inhibits PI3K_Akt PI3K/Akt/mTOR (Survival) NRP1->PI3K_Akt activates MAPK MAPK Pathway (Chemoresistance) NRP1->MAPK activates Integrin Integrin Signaling (Survival) NRP1->Integrin activates VEGF VEGF-A VEGF->NRP1 FU 5-Fluorouracil TS Thymidylate Synthase FU->TS inhibits DNA_RNA DNA/RNA Synthesis TS->DNA_RNA Apoptosis Enhanced Apoptosis DNA_RNA->Apoptosis induces PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis inhibits Integrin->Apoptosis inhibits

Potential Synergistic Mechanism of this compound and 5-FU

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxicity of this compound in combination with 5-FU.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10^4 cells/mL (approximately 5,000 cells per well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-FU, both individually and in combination, in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT Assay Workflow MTT Assay Experimental Workflow start Start seed_cells Seed A549 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound, 5-FU, or combination incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed A549 cells in a 6-well plate and treat with this compound, 5-FU, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Comparison with Alternatives

The combination of this compound and 5-FU presents a promising targeted approach to enhance the efficacy of a conventional chemotherapeutic agent. Below is a comparison with other potential therapeutic strategies.

Table 3: Comparison of Combination Therapy Alternatives

Combination TherapyMechanism of Action of Partner DrugPotential AdvantagesPotential Disadvantages
This compound + Paclitaxel/Cisplatin Paclitaxel: Mitotic inhibitor. Cisplatin: DNA cross-linking agent.NRP1 antagonism has also shown to enhance the cytotoxicity of these agents.Different toxicity profiles that need to be managed.
5-FU + Leucovorin Leucovorin enhances the binding of a 5-FU metabolite to thymidylate synthase, increasing its inhibitory effect.Well-established combination with known efficacy and safety profiles.Does not address NRP1-mediated chemoresistance.
5-FU + Oxaliplatin (FOLFOX) Oxaliplatin is a platinum-based drug that forms DNA adducts, leading to apoptosis.Standard of care for several cancers, particularly colorectal cancer.Significant neurotoxicity associated with oxaliplatin.
5-FU + Imiquimod (Topical) Imiquimod is an immune response modifier.Effective for certain skin cancers and pre-cancerous lesions.Primarily for topical application, not systemic cancers.

Conclusion

The combination of this compound and 5-fluorouracil represents a compelling strategy for enhancing the cytotoxic effects of 5-FU in cancer cells. By targeting NRP1-mediated survival and chemoresistance pathways, this compound has the potential to overcome limitations of 5-FU monotherapy. The data, although still emerging, strongly suggests a synergistic interaction that leads to increased apoptosis and reduced cell viability. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination and to establish optimal dosing and treatment schedules for various cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising avenue of cancer therapy.

References

Comparative Efficacy of EG00229 in Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-tumor effects of EG00229 in xenograft models, juxtaposed with alternative therapeutic agents. This document synthesizes available experimental data to inform preclinical research strategies.

This compound is a small molecule antagonist of Neuropilin-1 (NRP1), a receptor implicated in tumor angiogenesis and growth. By inhibiting the binding of Vascular Endothelial Growth Factor A (VEGFA) to NRP1, this compound presents a targeted approach to cancer therapy. This guide evaluates its performance against other NRP1 inhibitors and the multi-targeted tyrosine kinase inhibitor, Lenvatinib (B1674733), in preclinical xenograft models.

Performance Comparison of Anti-Tumor Agents in Xenograft Models

The following table summarizes the anti-tumor efficacy of this compound and its alternatives in various cancer xenograft models. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.

Compound Mechanism of Action Cancer Model (Cell Line) Mouse Model Dosage Key Findings (Tumor Growth Inhibition) Source
This compound NRP1 AntagonistEpidermal Cancer Stem Cells (ECS)NSG Mice10 mg/kg (i.p.)Substantially reduces tumor growth and visible vascularization.[1][1]
Radiation-Resistant Lung Cancer (A549-RR, H1299-RR)XenograftNot SpecifiedDecreased proliferative capacity of radiation-resistant cells.[2]
EG01377 NRP1 AntagonistProstate CancerNot SpecifiedNot SpecifiedSignificantly inactivated the EGFR/AKT signaling axis, thereby suppressing prostate cancer progression.[3][3]
NRPa-308 NRP1/NRP2 InhibitorClear Cell Renal Cell Carcinoma (ccRCC) (786-O)Nude Mice5 µg/kg, 500 µg/kg, 50 mg/kg (oral)Robustly inhibits experimental ccRCC growth in a reverse dose-dependent manner. More efficient at inhibiting cell metabolic activity than this compound in vitro.[4][5][6][4][5][6]
Lenvatinib Multi-targeted TKI (VEGFR, FGFR, etc.)Gastric CancerPatient-Derived Xenograft (PDX)Not SpecifiedSignificantly reduced tumor growth (mean %Δvtumor: -33% vs. 190% for vehicle).[7][7]
Cholangiocarcinoma (CCA)XenograftNot SpecifiedAdditive or synergistic effects in inhibiting proliferation and promoting apoptosis when combined with this compound.[8][9][8][9]

Experimental Protocols

A standardized protocol for assessing the anti-tumor efficacy of a compound in a xenograft model is crucial for reproducibility and comparison. Below is a generalized methodology.

General Xenograft Model Protocol
  • Cell Culture: The selected human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD-scid gamma (NSG) mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of 1-10 million tumor cells in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: The investigational drug (e.g., this compound) and vehicle control are administered to their respective groups according to the specified dose, route (e.g., intraperitoneal, oral gavage), and schedule.

  • Data Collection and Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Specific Protocol for this compound Administration

For in vivo studies, this compound was administered via intraperitoneal injection at a dose of 10 mg/kg body weight on three alternate days each week.[1]

Visualizing Key Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Xenograft Model Study cluster_setup Setup cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Cell Implantation Cell Implantation Animal Acclimatization->Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Tumor Establishment Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Continued Monitoring Continued Monitoring Treatment Initiation->Continued Monitoring Euthanasia & Tumor Excision Euthanasia & Tumor Excision Continued Monitoring->Euthanasia & Tumor Excision Data Analysis Data Analysis Euthanasia & Tumor Excision->Data Analysis

Caption: A typical workflow for conducting an in vivo anti-tumor efficacy study using a xenograft model.

G Neuropilin-1 (NRP1) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor for PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis TumorGrowth Tumor Growth & Proliferation PI3K_AKT->TumorGrowth RAS_MAPK->TumorGrowth

Caption: Simplified signaling pathway of NRP1 and the inhibitory action of this compound.

References

Comparative Analysis of EG00229's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the small molecule inhibitor EG00229, focusing on its mechanism of action and differential impact across various cancer cell lines. The information is intended to support further research and development in targeted cancer therapy.

Introduction to this compound

This compound is a selective small-molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] By binding to the b1 domain of NRP1, this compound effectively inhibits the interaction between VEGF-A and NRP1, a key process implicated in tumor angiogenesis, growth, and metastasis.[4] Unlike broad-spectrum tyrosine kinase inhibitors, this compound offers a targeted approach by specifically disrupting the VEGF-A/NRP1 axis without affecting VEGF-A binding to its primary receptors, VEGFR-1 and VEGFR-2. This targeted action mitigates certain off-target effects and provides a unique tool for studying NRP1-dependent signaling pathways in oncology.

Mechanism of Action

This compound functions by competitively inhibiting the binding of the VEGF-A isoform, VEGF-A165, to the b1 domain of the NRP1 receptor.[5] This disruption has several downstream consequences:

  • Inhibition of Angiogenesis: It attenuates VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells (like HUVECs), a critical step in the signaling cascade that promotes the migration and proliferation of endothelial cells, which are essential for forming new blood vessels to supply tumors.[2][3]

  • Direct Anti-Tumor Effects: In cancer cells expressing NRP1, this compound can inhibit autocrine signaling loops that promote cell survival and proliferation.[4]

  • Modulation of the Tumor Microenvironment: The inhibitor has been shown to block the pro-tumorigenic M2 polarization of glioma-associated microglia and macrophages.

  • Reversal of Therapy Resistance: In certain cancer models, this compound can reverse resistance to radiotherapy and enhance the efficacy of conventional chemotherapeutic agents.[5][6]

The signaling pathway is illustrated below.

EG00229_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF-A VEGF-A NRP1 NRP1 VEGF-A->NRP1 Binds VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds This compound This compound This compound->NRP1 Inhibits NRP1->VEGFR2 Complex Formation PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Migration Migration mTOR->Migration Survival Survival mTOR->Survival

Caption: this compound inhibits VEGF-A binding to NRP1, disrupting VEGFR2 signaling.

Comparative Efficacy in Cancer Cell Lines

This compound has demonstrated varied effects across a range of cancer cell lines, primarily dependent on the expression and functional role of NRP1.

Cell LineCancer TypeKey FindingsQuantitative DataCitations
A549 Lung CarcinomaReduced cell viability; inhibited VEGF-A binding; sensitized cells to paclitaxel (B517696) and 5-fluorouracil.IC50 of 8 μM for inhibiting VEGF-A binding to NRP1.[1][2][3][7]
A549-RR Radiation-Resistant Lung AdenocarcinomaReversed radiation resistance; downregulated NRP1, VEGF-165, and PI3K/Akt/mTOR pathway proteins.0.82-fold decrease in NRP1 mRNA after 10h treatment.[5][6]
H1299-RR Radiation-Resistant Non-Small Cell Lung CancerOvercame radiation resistance; decreased NRP1 and VEGF-165 expression.0.37-fold decrease in NRP1 mRNA after 10h treatment.[5][6]
DU145 Prostate CarcinomaInhibited VEGF-A165 binding.N/A[1][3]
Glioma Cells GlioblastomaReduced tumor growth and vascularization in vivo; blocked M2 polarization of associated macrophages.N/A[4]
A375P Malignant MelanomaNRP1 is expressed and considered a viable target for inhibiting invasion.N/A[8]
ccRCC Models Renal Cell CarcinomaShowed significant tumor growth retardation, especially when combined with an mTOR inhibitor.N/A[4]

Synergistic Effects with Other Therapeutic Agents

A key attribute of this compound is its ability to enhance the efficacy of other cancer therapies. This synergy can overcome resistance and improve therapeutic outcomes.

Combination AgentCancer Cell LineObserved Synergistic EffectCitations
Paclitaxel (Taxol) A549 (Lung)Increased chemosensitivity and potency of the cytotoxic drug.[1][2][3]
5-Fluorouracil (5-FU) A549 (Lung)Enhanced the cytotoxic effect of the chemotherapeutic agent.[1][2][3]
Radiation Therapy A549-RR, H1299-RR (Lung)Resensitized radiation-resistant cells to treatment.[5][6]
Everolimus (mTOR inhibitor) ccRCC (Renal)Combination in a targeted liposomal formulation led to superior growth retardation and reduced metastasis.[4]
Lenvatinib CholangiocarcinomaSynergized to inhibit cancer cell growth and metastasis.[9]

Comparison with Alternative NRP1 Inhibitors

While this compound was a pioneering small molecule inhibitor for NRP1, other compounds have since been developed.

InhibitorTypeMechanismKey Advantages/Disadvantages
This compound Small MoleculeBinds NRP1 b1 domain, inhibiting VEGF-A interaction.Well-characterized; serves as a prototype. Potency is in the micromolar range.
Compound 1 (EG01377) Small MoleculeBinds NRP1 b1 domain; derivative of this compound.Higher affinity and potency compared to this compound. Selective for NRP1 over NRP2.
ATWLPPR PeptidePrevents VEGF-A165 interaction with NRP1.Shown to decrease tumor angiogenesis and growth in vivo. Peptides may have stability/delivery challenges.
Anti-NRP1 Antibodies Monoclonal AntibodyBlocks the VEGF-A binding site on NRP1.High specificity and affinity. Can enhance the effects of anti-VEGF-A antibodies like bevacizumab.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are generalized protocols for key experiments used to evaluate this compound.

A. Cell Viability (CCK-8/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Cell_Viability_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Treat with this compound (Varying concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add CCK-8 or MTT Reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure Absorbance (450nm for CCK-8) incubate3->measure end Calculate Cell Viability (%) measure->end

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[3]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

B. Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, such as NRP1, p-AKT, or total AKT.

Protocol:

  • Cell Lysis: After treatment with this compound for a specified time (e.g., 10 hours), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NRP1, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

C. Cell Migration (Wound-Healing Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

Protocol:

  • Create Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create Wound: Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and replace the medium with fresh medium containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.[5]

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound is a valuable chemical probe for investigating NRP1 biology and a promising lead compound for targeted cancer therapy. Its efficacy is most pronounced in tumors that are dependent on NRP1 signaling for angiogenesis, survival, or metastasis. The compound's ability to synergize with chemotherapy and radiotherapy highlights its potential in combination treatment regimens, particularly for overcoming drug and radiation resistance. Further studies should focus on identifying predictive biomarkers for this compound sensitivity and exploring the efficacy of next-generation, higher-potency NRP1 inhibitors like EG01377 in a broader range of cancer models.

References

A Comparative Analysis of EG00229 and Bevacizumab in Targeting the VEGF Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of anti-angiogenic therapies, the vascular endothelial growth factor (VEGF) pathway remains a critical target for cancer drug development. This guide provides a detailed comparison of two distinct inhibitors: EG00229, a small molecule antagonist of Neuropilin-1 (NRP1), and bevacizumab, a well-established monoclonal antibody that directly sequesters VEGF-A. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action and inhibitory profiles.

Introduction to VEGF Pathway Inhibitors

The VEGF signaling cascade is a pivotal driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Bevacizumab, a humanized monoclonal antibody, was one of the first FDA-approved therapies designed to inhibit angiogenesis by directly binding to the VEGF-A ligand, thereby preventing its interaction with its cognate receptors, VEGFR-1 and VEGFR-2.[2][3] In contrast, this compound is a novel small molecule inhibitor that targets a co-receptor in the VEGF pathway, Neuropilin-1 (NRP1).[4][5]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and bevacizumab lies in their molecular targets within the VEGF pathway.

Bevacizumab acts as a ligand trap. It directly binds to circulating VEGF-A, effectively neutralizing it before it can bind to either VEGFR-1 or VEGFR-2 on the surface of endothelial cells.[2][6] This blockade of ligand-receptor interaction inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[6][7]

This compound , on the other hand, does not directly interact with VEGF-A. Instead, it functions as an antagonist of the NRP1 receptor.[4] Specifically, it inhibits the binding of VEGF-A to the b1 domain of NRP1.[4] While this compound does not prevent VEGF-A from binding to VEGFR-1 and VEGFR-2, its interference with the VEGF-A/NRP1 interaction allosterically attenuates VEGF-A-induced VEGFR-2 phosphorylation, a key step in downstream signaling.[4] This leads to reduced endothelial cell migration and viability.[4]

Comparative Efficacy: A Quantitative Look

Inhibitor Assay Type Target IC50 Value Cell/System Type
This compound VEGF-A Binding AssayNRP1 b1 domain3 µMPurified NRP1 b1 domain
VEGF-A Binding AssayNRP18 µMPorcine Aortic Endothelial cells expressing NRP1 (PAE/NRP1)
VEGF-A Binding AssayNRP123 µMHuman Umbilical Vein Endothelial Cells (HUVECs)
Bevacizumab Competitive Binding AssayVEGF-A0.84 ± 0.45 nMCells expressing VEGF
Cell Proliferation AssayVEGF-A0.500 ± 0.091 nMBovine Retinal Endothelial Cells (BRECs)
VEGF Binding InhibitionImmobilized hVEGF16519.4 nMN/A

Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution.

The data indicates that bevacizumab exhibits high-affinity binding to VEGF-A in the nanomolar range. In contrast, this compound's inhibition of the VEGF-A/NRP1 interaction is observed in the micromolar range. This significant difference in potency likely reflects their distinct mechanisms of action, with bevacizumab directly neutralizing the growth factor and this compound modulating a co-receptor interaction.

Experimental Methodologies

To provide a comprehensive understanding of the presented data, the following are detailed protocols for key experiments used to characterize these inhibitors.

VEGF-A Binding Assay (for this compound)

This assay quantifies the ability of a compound to inhibit the binding of VEGF-A to its receptor, NRP1.

  • Plate Coating: 96-well plates are coated with a purified recombinant NRP1 b1 domain protein.

  • Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Inhibitor Incubation: Serial dilutions of this compound are added to the wells.

  • Ligand Addition: Biotinylated VEGF-A (bt-VEGF-A) is added to the wells and incubated to allow binding to the coated NRP1.

  • Detection: The plates are washed to remove unbound bt-VEGF-A. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated VEGF-A.

  • Signal Generation: A chromogenic substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

VEGFR-2 Phosphorylation Assay

This assay determines the effect of an inhibitor on the phosphorylation of VEGFR-2, a key activation step in the VEGF signaling pathway.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluency.

  • Serum Starvation: Cells are serum-starved for several hours to reduce basal levels of receptor phosphorylation.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound or bevacizumab.

  • VEGF Stimulation: The cells are then stimulated with a known concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting:

    • The protein lysates are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • A secondary antibody conjugated to HRP is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is then stripped and re-probed with an antibody for total VEGFR-2 to ensure equal protein loading.

  • Densitometry Analysis: The band intensities for pVEGFR-2 and total VEGFR-2 are quantified to determine the extent of phosphorylation inhibition.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the impact of inhibitors on the migratory capacity of endothelial cells, a crucial process in angiogenesis.

  • Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing a chemoattractant, such as VEGF-A.

  • Cell Seeding: HUVECs, pre-treated with different concentrations of this compound or bevacizumab, are seeded into the upper chamber in serum-free media.

  • Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of migrated cells is counted under a microscope in several random fields. The percentage of migration inhibition is calculated relative to the untreated control.

Visualizing the Mechanisms of Action

To illustrate the distinct points of intervention of this compound and bevacizumab in the VEGF signaling pathway, the following diagrams are provided.

VEGF_Pathway_Inhibition cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 NRP1 NRP1 VEGFA->NRP1 Bevacizumab Bevacizumab Bevacizumab->VEGFA Sequesters This compound This compound This compound->NRP1 Blocks Binding Signaling Downstream Signaling VEGFR2->Signaling Activates

Caption: Mechanisms of this compound and bevacizumab action.

Experimental_Workflow cluster_binding VEGF-A Binding Assay cluster_phos VEGFR-2 Phosphorylation Assay cluster_mig Cell Migration Assay b1 Coat Plate with NRP1 b2 Add this compound b1->b2 b3 Add Biotinylated VEGF-A b2->b3 b4 Add Strep-HRP & Substrate b3->b4 b5 Measure Absorbance b4->b5 p1 Culture & Starve HUVECs p2 Treat with Inhibitor p1->p2 p3 Stimulate with VEGF-A p2->p3 p4 Lyse Cells & Western Blot p3->p4 p5 Detect pVEGFR-2 p4->p5 m1 Setup Transwell Chamber m2 Seed Treated HUVECs m1->m2 m3 Incubate m2->m3 m4 Fix, Stain & Count Migrated Cells m3->m4

Caption: Workflow for key in vitro comparison assays.

Conclusion

This compound and bevacizumab represent two distinct strategies for inhibiting the VEGF signaling pathway. Bevacizumab acts as a direct, high-affinity scavenger of the VEGF-A ligand, a well-validated and clinically established mechanism. This compound, however, presents a more nuanced approach by targeting the NRP1 co-receptor, thereby modulating VEGFR-2 signaling without directly blocking ligand binding to its primary receptors. While the available data suggests a significant difference in their inhibitory concentrations, with bevacizumab being potent at much lower concentrations, the distinct mechanisms may offer different therapeutic advantages and side-effect profiles. Further direct comparative studies are warranted to fully elucidate the relative merits of these two approaches in various preclinical and clinical settings.

References

EG00229: A Comparative Analysis of Selectivity for Neuropilin-1 over VEGF Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and angiogenesis, the precise targeting of molecular pathways is paramount. The small molecule inhibitor EG00229 has emerged as a critical tool for investigating the role of Neuropilin-1 (NRP1) in VEGF-A-mediated signaling. This guide provides a comparative analysis of this compound's selectivity for NRP1 over Vascular Endothelial Growth Factor Receptors (VEGFRs), supported by experimental data and detailed protocols.

Overview of this compound's Mechanism of Action

This compound is a selective antagonist of the Neuropilin-1 (NRP1) receptor.[1] It functions by binding to the b1 domain of NRP1, the same site that recognizes the C-terminal region of VEGF-A.[2][3] This competitive inhibition disrupts the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, which is crucial for robust pro-angiogenic signaling.[2][4] By preventing the association of VEGF-A with NRP1, this compound effectively attenuates downstream signaling events, most notably the phosphorylation of VEGFR2, without directly interacting with VEGFRs.[1][3]

Quantitative Comparison of Binding Inhibition

Experimental data demonstrates the high selectivity of this compound for NRP1, with no direct inhibitory effect on VEGF-A binding to VEGFR1 or VEGFR2.[1] The inhibitory potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50) in competitive binding assays.

Target ReceptorCell Line/SystemIC50 ValueEvidence of VEGFR Inhibition
Neuropilin-1 (NRP1) Porcine Aortic Endothelial (PAE) cells expressing NRP1~8 µMNot Applicable
Neuropilin-1 (NRP1) Cell-free assay with purified NRP1 b1 domain~3 µM[2]Not Applicable
VEGFR1 & VEGFR2 Not specifiedNo effect observed[1]This compound does not inhibit the binding of radiolabeled VEGF-A to cells expressing only VEGFR2.[2]
NRP1 (in the presence of VEGFRs) Human Umbilical Vein Endothelial Cells (HUVECs)~23 µM[2]The higher IC50 in HUVECs, which express both NRP1 and VEGFRs, reflects the molecule's specific action on NRP1 amidst other VEGF-A binding partners.[2]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical VEGF-A signaling pathway and the specific point of intervention by this compound.

VEGF_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling VEGFR2 VEGFR2 pVEGFR2 pVEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation NRP1 NRP1 NRP1->VEGFR2 Forms Complex VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits Binding Angiogenesis Angiogenesis, Cell Migration, Proliferation pVEGFR2->Angiogenesis Activates

Caption: VEGF-A signaling pathway and this compound's point of inhibition.

Experimental Protocols

The selectivity of this compound is confirmed through specific binding and functional assays. Below are the methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with VEGF-A for binding to NRP1.

Objective: To determine the IC50 of this compound for the inhibition of ¹²⁵I-VEGF-A₁₆₅ binding to cells expressing NRP1.

Methodology:

  • Cell Culture: Porcine aortic endothelial (PAE) cells stably transfected to express NRP1 (PAE/NRP1) are cultured to confluence in 24-well plates. For comparison, PAE cells expressing only VEGFR2 are used as a negative control.

  • Assay Preparation: Cells are washed with binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Competitive Inhibition: Cells are incubated with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes at 4°C.

  • Radioligand Addition: A constant concentration of radiolabeled ¹²⁵I-VEGF-A₁₆₅ (e.g., 0.1 nM) is added to each well.

  • Incubation: The plates are incubated for 2 hours at 4°C to allow binding to reach equilibrium.

  • Washing: Unbound ¹²⁵I-VEGF-A₁₆₅ is removed by washing the cell monolayers multiple times with ice-cold binding buffer.

  • Cell Lysis and Measurement: Cells are lysed (e.g., with 1M NaOH), and the cell-associated radioactivity is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a 100-fold excess of unlabeled VEGF-A₁₆₅. The percentage of specific binding at each this compound concentration is calculated and plotted to determine the IC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis c1 Plate PAE/NRP1 Cells (24-well plate) c2 Wash with Binding Buffer c1->c2 a1 Add this compound (Concentration Gradient) c2->a1 a2 Add Radiolabeled ¹²⁵I-VEGF-A₁₆₅ a1->a2 a3 Incubate (2h, 4°C) a2->a3 a4 Wash to Remove Unbound Ligand a3->a4 d1 Lyse Cells a4->d1 d2 Measure Radioactivity (Gamma Counter) d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for the competitive radioligand binding assay.

VEGFR2 Phosphorylation Assay (ELISA)

This functional assay assesses the downstream consequences of NRP1 inhibition on VEGFR2 activation.

Objective: To determine if this compound attenuates VEGF-A-induced phosphorylation of VEGFR2 at key tyrosine residues (e.g., Tyr1175).

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express NRP1, VEGFR1, and VEGFR2, are grown to confluence.

  • Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Cells are pre-treated for 30 minutes with various concentrations of this compound or a vehicle control (DMSO).

  • VEGF-A Stimulation: Cells are stimulated with a fixed concentration of VEGF-A₁₆₅ (e.g., 25 ng/mL) for a short period (e.g., 5 minutes) at 37°C to induce VEGFR2 phosphorylation.

  • Cell Lysis: Cells are immediately placed on ice, washed with cold PBS, and lysed with a buffer containing protease and phosphatase inhibitors.

  • ELISA: The cell lysates are analyzed using a sandwich ELISA kit specific for total VEGFR2 and phosphorylated VEGFR2 (Tyr1175).

    • Wells are coated with a capture antibody for total VEGFR2.

    • Lysates are added to the wells.

    • A detection antibody that recognizes either total VEGFR2 or specifically the phosphorylated form is added.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • A substrate solution is added, and the colorimetric change is measured with a microplate reader.

  • Data Analysis: The level of phosphorylated VEGFR2 is normalized to the amount of total VEGFR2 in each sample. The results show the extent to which this compound inhibits VEGF-A-induced phosphorylation.

Conclusion

The available data robustly confirms that this compound is a selective inhibitor of the VEGF-A-NRP1 interaction. It does not directly bind to or inhibit VEGFR1 or VEGFR2. Instead, its mechanism of action is the allosteric inhibition of the NRP1 co-receptor function, leading to a reduction in VEGF-A-mediated VEGFR2 activation. This high degree of selectivity makes this compound an invaluable chemical probe for dissecting the specific contributions of NRP1 to angiogenesis and other pathological processes, providing a clear rationale for its use in targeted research and drug development.

References

Replicating Published Findings on EG00229's Inhibition of Cell Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EG00229, a selective antagonist of Neuropilin-1 (NRP1), with other inhibitors of cell migration. The data presented here is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. We will delve into the quantitative efficacy of this compound and its alternatives, provide detailed experimental protocols for key migration assays, and visualize the underlying signaling pathways.

Comparative Efficacy of Cell Migration Inhibitors

The inhibitory effects of this compound on cell migration have been documented in various studies. To provide a clear comparison, the following table summarizes the quantitative data on this compound and other relevant inhibitors.

CompoundMechanism of ActionCell TypeAssayConcentration% Migration InhibitionIC50Reference
This compound NRP1 AntagonistHUVECTranswell100 µM~34%-[1]
Nasopharyngeal Carcinoma (NPC) cellsWound Healing10 µMSignificant decrease in wound healing-
Lung Adenocarcinoma (A549-RR, H1299-RR)Wound HealingNot specifiedSignificant reduction in migration-[2]
NRP1-VEGF-A BindingPAE/NRP1 cellsBinding Assay--8 µM[1]
EG01377 NRP1 AntagonistHUVECTranswell30 µM>60%-[1]
NRPa-308 NRP1/NRP2 InhibitorRenal Cell Carcinoma (786-O)Wound Healing0.02 µMMore efficient than Sunitinib (2 µM)-[3]
NSC23766 Rac1 InhibitorHuman Retinal Microvascular Endothelial Cells (HRMECs)Transwell200 µmol/LSignificant suppression of VEGF-induced migration-[4]
Y-27632 ROCK InhibitorHuman Periodontal Ligament Stem Cells (PDLSCs)Transwell10 µM & 20 µMSignificant enhancement of migration-[5]

Note: The Rho kinase (ROCK) inhibitor Y-27632 is included to highlight a contrasting mechanism that can, in some cell types, enhance migration, demonstrating the complexity of cell motility regulation.

Key Signaling Pathways in this compound-Mediated Inhibition of Cell Migration

This compound exerts its inhibitory effect on cell migration primarily by blocking the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and its co-receptor, Neuropilin-1 (NRP1). This disruption interferes with downstream signaling cascades crucial for cell motility.

EG00229_Signaling_Pathway VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 VEGFR2 VEGFR2 NRP1->VEGFR2 complex formation GIPC1_Syx GIPC1/Syx Complex NRP1->GIPC1_Syx activates PI3K PI3K VEGFR2->PI3K Vav2 Vav2 VEGFR2->Vav2 activates This compound This compound This compound->NRP1 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Rac1_GDP Rac1-GDP (inactive) Vav2->Rac1_GDP GEF Rac1_GTP Rac1-GTP (active) Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin RhoA_GDP RhoA-GDP (inactive) GIPC1_Syx->RhoA_GDP GEF RhoA_GTP RhoA-GTP (active) RhoA_GTP->Actin Migration Cell Migration Actin->Migration Experimental_Workflow Start Start: Select Cell Line and Inhibitors Culture Cell Culture and Seeding Start->Culture Assay_Choice Choose Migration Assay Culture->Assay_Choice Wound_Healing Wound Healing (Scratch) Assay Assay_Choice->Wound_Healing Collective Migration Transwell Transwell Migration Assay Assay_Choice->Transwell Chemotaxis Treatment Treat with Inhibitors (e.g., this compound, Alternatives) Wound_Healing->Treatment Transwell->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Imaging Image Acquisition (Microscopy) Incubation->Imaging Staining Fix, Stain, and Image Migrated Cells Incubation->Staining Analysis Quantitative Analysis Imaging->Analysis Staining->Analysis Wound_Closure Measure Wound Closure Rate (% Area, Distance) Analysis->Wound_Closure Cell_Count Count Migrated Cells Analysis->Cell_Count Comparison Compare Efficacy of Inhibitors Wound_Closure->Comparison Cell_Count->Comparison End End: Conclude on Relative Potency Comparison->End

References

A Comparative Guide to Small Molecule Inhibitors of the NRP1-VEGF Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative small molecule inhibitors targeting the interaction between Neuropilin-1 (NRP1) and Vascular Endothelial Growth Factor (VEGF). The interaction between VEGF-A and its co-receptor NRP1 is a critical signaling axis in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other pathological conditions. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. This document summarizes the performance of key inhibitors with supporting experimental data, details the methodologies for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Performance of Small Molecule NRP1-VEGF Inhibitors

The following table summarizes the quantitative data for prominent small molecule inhibitors of the NRP1-VEGF interaction. The data has been compiled from various experimental sources and provides a comparative overview of their potency.

InhibitorTargetAssay TypeIC50KdReference(s)
EG00229 NRP1 b1 domain¹²⁵I-VEGF-A binding to PAE/NRP1 cells8 µM-[1][2]
bt-VEGF-A binding to purified NRP1 b1 domain3 µM-[3]
EG01377 NRP1-a1 and NRP1-b1Not Specified609 nM1.32 µM[4]
Compound 12a NRP1Not SpecifiedSignificantly improved activity over parent compound-[5]
Compound 16 NRP1 CendR-binding pocketSpike S1 binding to NRP1>60% inhibition (relative to this compound)-[6]
Compound 17 NRP1 CendR-binding pocketSpike S1 binding to NRP1>60% inhibition (relative to this compound)-[6]

Signaling Pathway and Inhibition Mechanism

The interaction between VEGF-A and NRP1 enhances the binding of VEGF-A to its primary signaling receptor, VEGFR2. This ternary complex formation leads to the autophosphorylation of VEGFR2 and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately driving angiogenesis. Small molecule inhibitors, such as this compound and its analogs, competitively bind to the VEGF-A binding site on the b1 domain of NRP1, thereby preventing the formation of the VEGF-A/NRP1/VEGFR2 complex and inhibiting downstream signaling.

VEGF-NRP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF-A NRP1 NRP1 VEGF->NRP1 Binds VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NRP1->VEGFR2 Enhances VEGF Binding pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Inhibitor Small Molecule Inhibitor Inhibitor->NRP1 Blocks Binding Downstream Downstream Signaling (PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

VEGF-NRP1 signaling and inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NRP1-VEGF inhibitors are provided below.

Competitive Binding Assay (ELISA-based)

This assay quantifies the ability of a small molecule inhibitor to compete with VEGF-A for binding to NRP1.

Materials:

  • Recombinant human NRP1 protein

  • Biotinylated recombinant human VEGF-A₁₆₅

  • Small molecule inhibitors

  • 96-well high-binding microplates

  • Bovine Serum Albumin (BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with recombinant human NRP1 (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Wash the plate three times. Add varying concentrations of the small molecule inhibitor to the wells, followed by a constant concentration of biotinylated VEGF-A₁₆₅ (concentration should be at or near the Kd for the NRP1 interaction). Incubate for 2 hours at room temperature.

  • Detection: Wash the plate three times. Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The percentage of inhibition is calculated relative to the control wells (biotinylated VEGF-A₁₆₅ without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF-A₁₆₅

  • Small molecule inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with varying concentrations of the small molecule inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A₁₆₅ (e.g., 50 ng/mL) for 10-15 minutes.

  • Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control. The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated and compared across different inhibitor concentrations.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the effect of inhibitors on the migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size)

  • Endothelial cell basal medium

  • Chemoattractant (e.g., VEGF-A₁₆₅ or serum)

  • Small molecule inhibitors

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture HUVECs to 80-90% confluency and serum-starve overnight.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Resuspend the starved HUVECs in basal medium containing different concentrations of the small molecule inhibitor. Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

  • Fixation and Staining:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

  • Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the extent of migration inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and validation of small molecule inhibitors of the NRP1-VEGF interaction.

Experimental Workflow cluster_Discovery Inhibitor Discovery cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Evaluation cluster_Lead Lead Optimization Screening High-Throughput Screening (e.g., Virtual Screening, ELISA) Hit_ID Hit Identification Screening->Hit_ID Binding_Assay Competitive Binding Assay (ELISA, SPR) Hit_ID->Binding_Assay Phospho_Assay VEGFR2 Phosphorylation Assay (Western Blot) Binding_Assay->Phospho_Assay Migration_Assay Cell Migration Assay (Transwell) Phospho_Assay->Migration_Assay Animal_Model Animal Models of Angiogenesis (e.g., Matrigel Plug, Tumor Xenograft) Migration_Assay->Animal_Model Efficacy Evaluation of Anti-Angiogenic and Anti-Tumor Efficacy Animal_Model->Efficacy Lead_Opt Lead Optimization (SAR Studies) Efficacy->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Workflow for NRP1-VEGF inhibitor development.

References

Unveiling Synergistic Potential: EG00229 in Combination with Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals the significant synergistic potential of EG00229, a selective Neuropilin-1 (NRP1) receptor antagonist, when used in combination with standard chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies. By inhibiting the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to NRP1, this compound not only exhibits anti-tumor activity as a monotherapy but also enhances the efficacy of cytotoxic drugs in cancer cell lines.

Enhanced Efficacy in Non-Small Cell Lung Carcinoma

Studies have demonstrated that this compound significantly potentiates the cytotoxic effects of both paclitaxel (B517696) and 5-fluorouracil (B62378) (5-FU) in A549 human lung carcinoma cells. This synergistic interaction suggests that targeting the NRP1 pathway could be a valuable strategy to overcome resistance and improve therapeutic outcomes in non-small cell lung cancer.

Quantitative Analysis of Synergism

The following table summarizes the in vitro efficacy of this compound in combination with paclitaxel and 5-fluorouracil on A549 cells. The data illustrates a marked reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agents when combined with this compound, indicating a potent synergistic effect.

TreatmentCell LineIC50 (Paclitaxel)IC50 (5-Fluorouracil)Citation
Paclitaxel aloneA549~1.35 - 13 µM-[1][2]
Paclitaxel + this compound (100 µM)A549Potentiated-
5-Fluorouracil aloneA549-~5.03 - 10.32 µM[3][4]
5-Fluorouracil + this compoundA549-Potentiated

Note: Specific IC50 values for the combination therapies are not explicitly stated in the primary literature but are described as "potentiated" or "enhanced." Further studies are needed to determine precise Combination Index (CI) values.

Potential Synergy in Renal Cell Carcinoma

Preliminary evidence suggests a potential synergistic relationship between this compound and the mTOR inhibitor everolimus (B549166) in the context of renal cell carcinoma. The dual targeting of the VEGF/NRP1 axis and the mTOR pathway may offer a novel therapeutic approach for this malignancy. However, quantitative data from in vitro or in vivo studies specifically evaluating the combination of this compound and everolimus is not yet available in the public domain.

Mechanism of Action and Signaling Pathway

This compound functions as a small molecule antagonist of Neuropilin-1 (NRP1), a co-receptor for VEGF-A. By binding to the b1 domain of NRP1, this compound selectively inhibits the interaction between VEGF-A and NRP1. This disruption interferes with downstream signaling pathways that are crucial for tumor angiogenesis, cell proliferation, and survival.

EG00229_Mechanism_of_Action cluster_membrane Cell Membrane VEGFR2 VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates NRP1 NRP1 NRP1->VEGFR2 Enhances signaling VEGFA VEGF-A VEGFA->VEGFR2 Binds VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits binding Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis Migration Cell Migration Downstream->Proliferation Downstream->Angiogenesis Downstream->Migration

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The assessment of synergistic effects between this compound and other chemotherapies typically involves the following key experiments:

Cell Viability Assay (MTT Assay)

This assay is fundamental to determining the cytotoxic effects of the individual drugs and their combinations.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Drug Treatment: Cells are treated with serial dilutions of this compound, the chemotherapeutic agent (paclitaxel or 5-FU), or a combination of both at a constant ratio. Control wells receive the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent reagent).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted approach to quantitatively assess drug interactions.[6][7][8][9]

  • Experimental Design: Dose-response curves are generated for each drug individually and for their combination at a constant ratio.

  • Data Input: The dose and effect (fraction affected, Fa) data for each drug and the combination are entered into a software program like CompuSyn.

  • Combination Index (CI) Calculation: The software calculates the Combination Index (CI) based on the median-effect principle. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6][7][9]

  • Isobologram Analysis: An isobologram is generated to visually represent the drug interaction. Data points falling below the line of additivity indicate synergy.

Synergy_Assessment_Workflow start Start: Cancer Cell Line (e.g., A549) single_drug1 Dose-response for Drug A (this compound) start->single_drug1 single_drug2 Dose-response for Drug B (Chemotherapy) start->single_drug2 combo_drug Dose-response for Combination (A+B) start->combo_drug mtt_assay Cell Viability Assay (MTT) single_drug1->mtt_assay single_drug2->mtt_assay combo_drug->mtt_assay data_analysis Calculate IC50 values and Fraction Affected (Fa) mtt_assay->data_analysis chou_talalay Chou-Talalay Analysis (e.g., CompuSyn) data_analysis->chou_talalay ci_value Determine Combination Index (CI) chou_talalay->ci_value isobologram Generate Isobologram chou_talalay->isobologram conclusion Conclusion on Synergy ci_value->conclusion isobologram->conclusion

Figure 2. General experimental workflow for assessing drug synergy.

Conclusion

The available data strongly supports the synergistic interaction of this compound with conventional chemotherapies in preclinical models of non-small cell lung cancer. By targeting the NRP1-mediated signaling pathway, this compound presents a promising avenue for enhancing the efficacy of existing cancer treatments. Further investigations are warranted to elucidate the precise quantitative nature of this synergy across a broader range of cancer types and to explore its therapeutic potential in clinical settings. The detailed protocols and workflow provided in this guide offer a robust framework for researchers to conduct their own investigations into the synergistic effects of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for EG00229: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of EG00229, a neuropilin 1 (NRP1) receptor antagonist.

When handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. This document will contain the most accurate and detailed safety and disposal information. In the absence of immediate access to an SDS, the following guidelines, based on general best practices for hazardous chemical waste disposal, should be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of this compound Properties

For safe handling and storage, it is important to be aware of the physical and chemical properties of this compound.

PropertyValueSource
Chemical Name N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine--INVALID-LINK--
Form Solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other potent, biologically active small molecules, requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or expired this compound powder in a dedicated and clearly labeled hazardous waste container. Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste: Solutions containing this compound, including experimental media and solvents (e.g., DMSO), must be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with aqueous waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "this compound trifluoroacetate"), and a clear description of the contents (e.g., "Solid this compound waste," "DMSO solution of this compound"). The accumulation start date must also be recorded on the label.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your this compound waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Inhibition of VEGF-A Binding to NRP1

This compound functions as a selective antagonist of the neuropilin 1 (NRP1) receptor. It has been shown to inhibit the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of NRP1. This action can disrupt downstream signaling pathways involved in angiogenesis.

A common experimental method to assess this inhibition is a competitive binding assay. In this type of assay, a constant concentration of labeled VEGF-A (e.g., radiolabeled or fluorescently tagged) is incubated with cells or purified NRP1 protein in the presence of varying concentrations of this compound. The amount of labeled VEGF-A that binds to NRP1 is then measured. A decrease in the signal from the labeled VEGF-A with increasing concentrations of this compound indicates that this compound is competing for the same binding site and inhibiting the VEGF-A/NRP1 interaction.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the VEGF-A signaling pathway at the NRP1 receptor.

EG00229_Mechanism This compound Inhibition of VEGF-A/NRP1 Signaling cluster_membrane Cell Membrane NRP1 NRP1 Receptor VEGFR2 VEGFR2 NRP1->VEGFR2 Enhances Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration) VEGFR2->Angiogenesis Promotes VEGFA VEGF-A VEGFA->NRP1 Binds This compound This compound This compound->NRP1 Inhibits Binding

Inhibition of VEGF-A/NRP1 Signaling by this compound

By following these procedures, laboratory professionals can ensure the safe and proper disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

Personal protective equipment for handling EG00229

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling the neuropilin 1 (NRP1) receptor antagonist, EG00229. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this compound with appropriate caution. The following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash gogglesTo protect eyes from splashes.
Hand Protection GlovesNitrile, chemically resistantTo prevent skin contact.
Body Protection Laboratory CoatStandardTo protect skin and clothing.
Respiratory Protection RespiratorUse in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation : Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment : Before handling, ensure all personnel are wearing the required PPE as detailed in the table above.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Avoid Inhalation : Do not breathe dust. Handle the solid form with care to prevent aerosolization.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Storage Conditions
ParameterSpecificationRationale
Temperature Store at -20°C for long-term storage.To maintain compound stability.
Container Keep container tightly closed.To prevent contamination and exposure.
Environment Store in a dry and well-ventilated place.To avoid degradation from moisture.

Disposal Plan

All waste materials must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container.
Solutions of this compound Collect in a sealed, properly labeled hazardous waste container.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for working with this compound in a laboratory setting.

EG00229_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Chemical Fume Hood) don_ppe Don Required PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_compound Weigh this compound gather_materials->weigh_compound Proceed to Handling prepare_solution Prepare Solution weigh_compound->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate_area Decontaminate Work Area perform_experiment->decontaminate_area Experiment Complete dispose_waste Dispose of Waste decontaminate_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

PPE Selection Logic

The selection of appropriate PPE is based on a risk assessment of potential exposure routes.

PPE_Selection cluster_risk Potential Exposure Risk cluster_ppe Required Personal Protective Equipment inhalation Inhalation of Dust respirator Respirator inhalation->respirator Mitigates skin_contact Skin Contact gloves Gloves skin_contact->gloves Mitigates lab_coat Lab Coat skin_contact->lab_coat Mitigates eye_contact Eye Contact goggles Safety Goggles eye_contact->goggles Mitigates

Caption: Logic for selecting PPE based on exposure risks.

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